3-[(4-Methylpiperazin-1-yl)methyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPHZHCPWKOKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424409 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198281-55-9 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methylpiperazin-1-yl)methyl]aniline, with the CAS number 198281-55-9, is a versatile building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a substituted aniline ring linked to a methylpiperazine moiety, provides a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a key intermediate in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 198281-55-9 | [1] |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| Appearance | Almost white powder | [1] |
| Melting Point | 70-75 °C | [1] |
| Boiling Point (Predicted) | 334.8 ± 27.0 °C | [2] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.61 ± 0.10 | [2] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Applications in Medicinal Chemistry
This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motifs are frequently found in molecules targeting the central nervous system, suggesting its utility in the development of drugs for neurological disorders.[1] The presence of the basic methylpiperazine group can enhance aqueous solubility and allow for salt formation, which are desirable properties in drug candidates. Furthermore, the aniline moiety provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug screening.
The compound is employed in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[1] Its ability to be incorporated into larger molecules makes it a valuable tool for probing the structure-activity relationships of potential drug candidates.
Experimental Protocols
While specific, detailed experimental protocols for the biological evaluation of this compound are not extensively available in the public domain, its use as a chemical intermediate is documented. Below is a representative synthetic protocol illustrating its application in the construction of a larger molecule.
Synthesis of a Triazine-Based Covalent Inhibitor using this compound
This protocol is adapted from a study focused on the discovery of covalent inhibitors for SARS-CoV-2 proteins.
Materials:
-
This compound (CAS 198281-55-9)
-
Cyanuric chloride
-
Appropriate amine for the second substitution
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
Purification supplies (e.g., silica gel for column chromatography, solvents for elution)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyanuric chloride in the anhydrous solvent. Cool the solution to 0-5 °C using an ice bath.
-
First Nucleophilic Substitution: While maintaining the temperature at 0-5 °C, add a solution of this compound in the same anhydrous solvent dropwise to the cyanuric chloride solution. A tertiary amine base is typically added to scavenge the HCl byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Second Nucleophilic Substitution: Once the first substitution is complete, add the second amine to the reaction mixture. The reaction temperature may be allowed to rise to room temperature or heated depending on the reactivity of the second amine.
-
Work-up and Purification: Upon completion of the second substitution, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triazine-based compound.
Caption: General workflow for the synthesis of a disubstituted triazine.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activity and the direct effects of this compound on cellular signaling pathways. Its primary role described in the scientific literature is that of a synthetic intermediate.[1]
The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, often contributing to interactions with G-protein coupled receptors (GPCRs) or ion channels. The aniline portion of the molecule can be a precursor to functionalities that interact with a variety of biological targets.
Given its structural similarity to compounds with known neurological activity, it is plausible that derivatives of this compound could modulate neurotransmitter systems. However, without direct experimental evidence, any discussion of its mechanism of action or involvement in specific signaling pathways would be speculative. Future research is needed to elucidate the pharmacological profile of this compound and its derivatives.
Caption: Role in a typical drug discovery workflow.
Safety Information
Based on available safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. While direct biological activity data for the compound itself is limited, its utility as a scaffold for generating novel compounds, particularly those targeting the central nervous system, is evident. Further research into the pharmacological properties of this compound and its derivatives is warranted and could lead to the development of new and effective therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential hazards.
References
An In-depth Technical Guide to Chemical Data of C12H19N3 Isomers
This technical guide provides a comprehensive overview of the chemical and biological data for compounds corresponding to the molecular formula C12H19N3. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key processes. The compounds are categorized into three main classes: Benzamidine Derivatives, Piperidine Derivatives, and Thiourea Derivatives.
Benzamidine Derivatives
One of the potential isomers identified is N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide. While experimental data for this specific compound is limited in publicly available literature, computational data provides some insight into its properties.
Quantitative Data
A summary of the predicted physicochemical properties for N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide is presented below.
| Property | Value |
| Molecular Formula | C12H19N3 |
| IUPAC Name | N'-[2-(dimethylamino)ethyl]-4-methylbenzenecarboximidamide |
| Monoisotopic Mass | 205.1579 Da |
| Predicted XlogP | 1.3 |
Table 1: Predicted Physicochemical Properties of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide.
Experimental Protocols
Biological Activity
The biological activity of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide has not been extensively characterized. However, related benzamidine structures are known to exhibit a range of biological activities, including enzyme inhibition.
Piperidine Derivatives
The piperidine derivative, 4-(3-aminopropyl)-1-benzylpiperidine, is another potential isomer of C12H19N3. While specific data for this compound is scarce, information on the closely related compound, 4-benzylpiperidine (C12H17N), provides valuable insights.
Quantitative Data
No specific quantitative data for 4-(3-aminopropyl)-1-benzylpiperidine was found. However, for the related compound 4-benzylpiperidine, it is known to act as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor.
Experimental Protocols
Synthesis of 4-Benzylpiperidine (General Approach):
A common synthetic route to 4-benzylpiperidine involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by the catalytic hydrogenation of the pyridine ring.[1]
Proposed Synthesis of 4-(3-aminopropyl)-1-benzylpiperidine:
A potential synthetic route could involve the modification of 4-benzylpiperidine. For instance, a protected aminopropyl group could be introduced at the 4-position, followed by deprotection. Alternatively, a similar strategy to the synthesis of 1,4-bis(3-aminopropyl)piperazine could be adapted, which involves the reaction of a suitable piperazine derivative with a protected aminopropyl halide followed by deprotection.[2][3]
Biological Activity
The biological activity of 4-(3-aminopropyl)-1-benzylpiperidine is not well-documented. However, based on its structural similarity to 4-benzylpiperidine, it may exhibit activity as a monoamine releasing agent or MAO inhibitor.[1] Derivatives of N-benzylpiperidin-4-one have been reported to possess antimicrobial and antioxidant activities.[4][5]
Thiourea Derivatives
A significant class of compounds with the molecular formula C12H19N3 are thiourea derivatives. These compounds have been the subject of more extensive research, with documented synthesis methods, biological activities, and experimental protocols. A representative compound in this class is 1-(2,4-dimethylphenyl)-3-(2-iminoethyl)thiourea.
Quantitative Data
Thiourea derivatives have demonstrated a range of biological activities, with quantitative data available for their antimicrobial, antioxidant, and enzyme inhibitory effects.
| Compound Class | Biological Activity | Assay | Result (MIC/IC50) | Reference(s) |
| Dimethylphenyl Thioureas | Antibacterial | Broth Microdilution | 2 - 32 µg/mL | [6] |
| Phenylthioureas | Antioxidant (DPPH) | DPPH Assay | 0.710 - 11.0 mM | [7] |
| Phenylthioureas | Antioxidant (ABTS) | ABTS Assay | 0.044 - 2.40 mM | [7] |
| Substituted Thioureas | Urease Inhibition | - | - | [8][9] |
| Substituted Thioureas | Cholinesterase Inhibition | Ellman's Assay | 50 - 63 µg/mL | [10] |
Table 2: Summary of Quantitative Biological Activity Data for Thiourea Derivatives.
Experimental Protocols
The synthesis of N,N'-disubstituted thioureas is typically achieved through the nucleophilic addition of an amine to an isothiocyanate. The reaction is generally carried out in a suitable solvent like acetone or ethanol.[7]
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The thiourea derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.
-
Reaction Mixture: The thiourea derivative is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[7][11]
This assay is used to evaluate the potential of compounds to inhibit the activity of the urease enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A solution of urease and a solution of urea (the substrate) are prepared in a suitable buffer.
-
Reaction Mixture: The thiourea derivative is pre-incubated with the urease solution.
-
Initiation of Reaction: The reaction is initiated by adding the urea solution.
-
Measurement of Ammonia Production: The activity of urease is determined by measuring the rate of ammonia production, often using the Berthelot method (indophenol formation), which can be quantified spectrophotometrically.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC50 value is then determined.[8]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for C12H19N3 thiourea derivatives are not fully elucidated, the biological activities of thioureas are often attributed to their ability to chelate metal ions, interact with sulfhydryl groups in proteins, and scavenge reactive oxygen species. In the context of antibacterial activity, some thiourea derivatives have been suggested to inhibit DNA gyrase, an essential bacterial enzyme.[12] For enzyme inhibition, the thiourea moiety can interact with the active site of enzymes like urease and cholinesterases.[8][10]
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
3-[(4-Methylpiperazin-1-yl)methyl]aniline molecular weight and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline, a key intermediate in pharmaceutical synthesis.
Chemical Identity and Properties
This compound is a substituted aniline derivative. Its unique structure makes it a valuable building block in the development of therapeutic agents, particularly in the field of neuropharmacology.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃ | [1][2][3] |
| Molecular Weight | 205.3 g/mol | [1][3] |
| Monoisotopic Mass | 205.1579 Da | [2] |
| CAS Number | 198281-55-9 | [1][3] |
| Appearance | Almost white powder | [1] |
| Melting Point | 70-75 °C | [1] |
| Boiling Point (Predicted) | 334.8 ± 27.0 °C | [3] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.61 ± 0.10 | [3] |
| Purity | ≥ 95% (NMR) | [1] |
Molecular Structure
The structure of this compound consists of an aniline ring substituted at the meta position with a methylpiperazinyl-methyl group. This combination of a basic piperazine ring and an aromatic amine is crucial for its utility in medicinal chemistry.
Figure 1: 2D Chemical Structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to various chemical suppliers and are not publicly available in comprehensive detail. However, a general synthetic approach involves the reaction of 3-aminobenzyl chloride with 1-methylpiperazine. Purity is typically assessed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its primary applications include:
-
Neuropharmacology: It serves as a scaffold for developing drugs targeting neurological disorders.[1]
-
Enzyme Inhibition and Receptor Binding Studies: The molecule is utilized in biochemical research to investigate cellular mechanisms and identify potential therapeutic targets.[1]
-
Material Science: It finds use in the formulation of advanced polymers and coatings.[1]
Safety and Handling
Store at 0-8 °C.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Physical and chemical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(4-Methylpiperazin-1-yl)methyl]aniline is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in medicinal chemistry. Its structure, incorporating a reactive aniline moiety and a pharmacologically relevant N-methylpiperazine group, makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its significant role as a pharmacophore in the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The data presented below is a compilation from various sources and includes both experimental and predicted values.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | This compound | --- |
| Synonyms | 4-Methyl-1-(3-aminobenzyl)piperazine | --- |
| CAS Number | 198281-55-9 | [1] |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Almost white powder | [2] |
| Melting Point | 70-75 °C | [2] |
| Boiling Point (Predicted) | 334.8 ± 27.0 °C | [1] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.61 ± 0.10 | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; low solubility in water. | Inferred from similar compounds[3] |
Experimental Protocols
Synthesis of this compound
The following protocol describes a representative method for the synthesis of this compound, adapted from procedures for structurally similar compounds. The primary strategy involves the reductive amination of 3-nitrobenzaldehyde with N-methylpiperazine, followed by the reduction of the nitro group to an aniline.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Materials:
-
3-Nitrobenzaldehyde
-
N-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Synthesis of 1-(3-Nitrobenzyl)-4-methylpiperazine
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add N-methylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(3-nitrobenzyl)-4-methylpiperazine.
Step 2: Synthesis of this compound
-
Dissolve 1-(3-nitrobenzyl)-4-methylpiperazine (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (10% w/w).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the benzylic methylene protons, multiplets for the piperazine ring protons, and a singlet for the N-methyl group.
Infrared (IR) Spectroscopy:
-
Characteristic peaks would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 205.3. Fragmentation patterns would likely involve cleavage at the benzylic position and within the piperazine ring.
Role in Drug Discovery and Development
The this compound scaffold is a prominent feature in a number of clinically relevant small molecule inhibitors, particularly those targeting protein kinases. The N-methylpiperazine moiety often enhances solubility and can engage in key interactions within the binding pockets of target proteins, while the aniline group serves as a versatile handle for synthetic elaboration.
Kinase Inhibition in Oncology
Derivatives of this compound have been extensively investigated as inhibitors of various kinases implicated in cancer progression. These include ABL, KIT, MERTK, and TrkA kinases[6][7][8]. Inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth, proliferation, and survival.
A key pathway often targeted by drugs containing this scaffold is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers[9].
References
- 1. 3-((4-Methylpiperazin-1-yl)methyl)aniline | Chemrio [chemrio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Biological Screening of 3-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-[(4-Methylpiperazin-1-yl)methyl]aniline and a proposed workflow for its biological evaluation. Due to the limited availability of public data for this specific isomer, this guide leverages information on the closely related 4-isomer, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, and general principles of medicinal chemistry.
Section 1: Solubility Profile
Table 1: Qualitative Solubility of 4-[(4-Methylpiperazin-1-yl)methyl]aniline
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
Data is for the 4-isomer and serves as an estimate for the 3-isomer.
Section 2: Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols are recommended. Both kinetic and thermodynamic solubility assays are crucial in drug discovery to avoid misleading results in biological screens and to ensure reliable formulation development.[3]
Kinetic Solubility Assay Protocol
This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV spectrophotometer with plate reader capabilities
-
Filtration apparatus for 96-well plates (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units compared to a control indicates precipitation.
-
UV Spectrophotometry (after filtration): Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.
-
-
Data Analysis: The kinetic solubility is the concentration at which the compound starts to precipitate.
Thermodynamic (Equilibrium) Solubility Assay Protocol (Shake-Flask Method)
This method determines the solubility of a compound at equilibrium and is considered the gold standard.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, water, ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates.
Section 3: Proposed Biological Screening Workflow
While no specific signaling pathways for this compound have been documented, piperazine derivatives are known to exhibit a range of biological activities, including antibacterial and anticancer effects. The following workflow outlines a logical progression for the initial biological evaluation of this compound.
Caption: Proposed workflow for the biological evaluation of novel piperazine derivatives.
This workflow begins with broad primary screening for antibacterial and anticancer activity. Positive hits are then subjected to more rigorous dose-response studies to determine their potency (MIC for bacteria, IC50 for cancer cells). Subsequently, mechanism of action studies are initiated to identify the molecular targets and pathways affected by the compound. Promising candidates from these studies would then enter the lead optimization phase, which involves assessing their pharmacokinetic and toxicological properties and exploring structure-activity relationships to design more potent and safer analogs.
References
The Strategic Role of 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine and its Synonyms in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical scaffold of 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine, also known by its synonym 3-((4-methylpiperazin-1-yl)methyl)aniline and CAS number 198281-55-9, represents a cornerstone in the synthesis of a multitude of targeted therapies, particularly in the realm of oncology. This versatile building block is a key intermediate in the production of several potent and selective kinase inhibitors. Its unique structural features, combining a reactive aniline moiety with a solubilizing and pharmacologically active N-methylpiperazine group, make it an ideal starting point for the development of complex drug molecules. This technical guide provides a comprehensive overview of the synthesis, application, and characterization of compounds derived from this important precursor, with a focus on the well-established tyrosine kinase inhibitors, Imatinib and Ponatinib. Detailed experimental protocols for the biological evaluation of such compounds are also presented to aid researchers in their drug discovery endeavors.
Introduction: The Piperazine Moiety in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and oral bioavailability. Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's interaction with its biological target. The specific compound, 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine, exemplifies the strategic use of this moiety. The primary amine on the phenyl ring serves as a crucial handle for amide bond formation, a common reaction in the synthesis of kinase inhibitors.
Synthesis and Physicochemical Properties
3-(4-Methyl-piperazin-1-ylmethyl)phenylamine is a commercially available reagent. Its synthesis and key properties are summarized below.
| Property | Value |
| Synonyms | 3-((4-methylpiperazin-1-yl)methyl)aniline, Benzenamine, 3-[(4-methyl-1-piperazinyl)methyl]- |
| CAS Number | 198281-55-9 |
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol |
Application in the Synthesis of Kinase Inhibitors
The primary application of 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine is as a key intermediate in the synthesis of targeted cancer therapeutics. The following diagram illustrates its role in the synthesis of Imatinib, a first-generation BCR-ABL tyrosine kinase inhibitor.
The Biological Versatility of Piperazine-Containing Scaffolds: A Technical Guide
Introduction
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a "privileged scaffold."[1][4] This designation stems from its frequent appearance in a multitude of biologically active compounds across diverse therapeutic areas.[6][7] Modifications to the piperazine core can significantly influence the pharmacological activity of the resulting derivatives, making it a versatile platform for drug discovery and development.[2][3] This technical guide provides an in-depth overview of the significant biological activities of piperazine-containing scaffolds, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
Piperazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[6][8][9][10][11] The flexible nature of the piperazine scaffold allows for the design of molecules that can interact with various biological targets involved in cancer progression, such as kinases, DNA, and proteins involved in cell cycle regulation and apoptosis.[10]
Quantitative Data: In Vitro Anticancer Activity of Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected piperazine-containing compounds against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of their potency.
| Compound ID | Description | Cancer Cell Line | Cancer Type | Activity (µM) | Reference(s) |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 | Breast | 1.00 (GI50) | [9] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 | Non-small cell lung | 1.35 (GI50) | [9] |
| Compound 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7, MCF7, HCT116 | Liver, Breast, Colon | High cytotoxicity observed | [9] |
| Compound 7a | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | NCI-H460, HepG2, HCT-116 | Lung, Liver, Colon | Higher cytotoxicity than doxorubicin | [9] |
| Anticancer Agent 94 | Not specified | MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.07 (IC50) | [12] |
| Anticancer Agent 94 | Not specified | A549 | Lung Carcinoma | 0.8 ± 0.09 (IC50) | [12] |
| Anticancer Agent 94 | Not specified | HCT116 | Colon Carcinoma | 0.6 ± 0.05 (IC50) | [12] |
Signaling Pathway: Induction of Apoptosis
Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and culminates in the activation of caspase enzymes that execute cell death.
Simplified intrinsic apoptosis signaling pathway induced by piperazine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1][13] Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[1][3][13] Structural modifications of the piperazine scaffold, such as the introduction of electron-withdrawing groups, have been shown to enhance antibacterial activity.[14]
Quantitative Data: In Vitro Antimicrobial Activity of Piperazine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class/Derivative | Microbial Strain(s) | Activity (MIC in µg/mL) | Reference(s) |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | [1] |
| Substituted piperazine derivative | Candida albicans | 2.22 | [1] |
| Iminophosphorane derivatives of piperazine | Mycobacterium tuberculosis | 10 | [1] |
Experimental Workflow: Antimicrobial Susceptibility Testing
A general workflow for evaluating the antimicrobial activity of novel piperazine-containing compounds involves determining the Minimum Inhibitory Concentration (MIC) through methods like broth microdilution.
General workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Piperazine-containing compounds have also emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus and flaviviruses.[15][16][17][18][19] These derivatives can interfere with different stages of the viral life cycle, such as viral entry, replication, and assembly.[18] For instance, some piperazine amides, like nucleozin, are known to induce the aggregation of the influenza virus nucleoprotein (NP), which is crucial for viral replication.[15][16]
Quantitative Data: In Vitro Antiviral Activity of Piperazine Derivatives
The following table summarizes the in vitro antiviral activity of selected piperazine-containing compounds, typically reported as IC50 values, representing the concentration required to inhibit viral replication by 50%.
| Compound Class/Derivative | Virus | Cell Line | Activity (IC50 in µM) | Reference(s) |
| 2-methyl piperazine derivative with indol-3-yl-2-oxoacetyl group at N-1 (Compound 8) | Zika Virus (ZIKV) | Huh7 | 8.4 | [17] |
| 2-methyl piperazine derivative with indol-3-yl-2-oxoacetyl group at N-1 (Compound 8) | Dengue Virus (DENV) | Huh7 | 4.2 | [17] |
| Unsubstituted piperazine derivative with indol-3-yl-acetyl group (Compound 34) | Zika Virus (ZIKV) | Huh7 | 38.7 | [17] |
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Piperazine derivatives are being investigated for their neuroprotective potential.[20][21][22][23] Some compounds have shown the ability to reduce amyloid pathology and tau phosphorylation, key hallmarks of Alzheimer's disease.[20] The neuroprotective mechanisms of piperazine derivatives may involve the activation of signaling pathways that promote neuronal survival and protect against excitotoxicity and oxidative stress.[21][23] For example, some piperazine compounds have been found to potentiate TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation.[21][23]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of piperazine-containing scaffolds.
General Synthesis of N-Aryl Piperazines
This protocol describes a general method for the synthesis of N-aryl piperazines from anilines and bis(2-chloroethyl)amine hydrochloride.[1][15]
Materials:
-
Aniline derivative
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol monomethyl ether
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
-
Sodium carbonate (Na2CO3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a dry nitrogen atmosphere, combine the aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL).[1]
-
Heat the reaction mixture at 150 °C for 6-12 hours with stirring.[1]
-
Cool the mixture to room temperature and dissolve it in methanol (4 mL).[1]
-
Add diethyl ether (150 mL) to precipitate the product as its hydrochloride salt.[1]
-
Collect the precipitate by filtration and wash it with diethyl ether.[1]
-
To obtain the free amine, treat the hydrochloride salt with a sodium carbonate solution and extract with ethyl acetate (2 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-aryl piperazine.[1]
-
If necessary, purify the product further by column chromatography.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazine derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of the piperazine derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a piperazine derivative against a bacterial strain.[4][5][20]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Piperazine derivative to be tested
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the piperazine derivative in a suitable solvent.
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[5]
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[5]
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).[4]
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth (turbidity).[20]
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[2][3][11]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Piperazine derivative to be tested
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.[2]
-
Prepare serial dilutions of the piperazine derivative in the culture medium.
-
Prepare a standardized dilution of the virus stock.
-
In separate tubes, mix the virus dilution with each compound dilution and incubate to allow for interaction.
-
Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the piperazine derivative.[11]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[2]
-
Fix the cells and stain with crystal violet to visualize the plaques.[3]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[7][21]
Materials:
-
Primary neuronal culture or a suitable neuronal cell line (e.g., HT22)
-
Cell culture medium
-
Piperazine derivative to be tested
-
L-glutamate
-
Reagents for assessing cell viability (e.g., MTT or LDH release assay kit)
-
Multi-well plates
Procedure:
-
Plate the neuronal cells in multi-well plates and allow them to differentiate or adhere.
-
Pre-treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 24 hours).[21]
-
Induce excitotoxicity by exposing the cells to a high concentration of L-glutamate (e.g., 5 mM) for a defined duration (e.g., 24 hours).[7] Include a control group with no glutamate treatment and a group with glutamate treatment but no compound.
-
After the glutamate exposure, assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[21]
-
Quantify the neuroprotective effect by comparing the viability of cells treated with the piperazine derivative and glutamate to those treated with glutamate alone.
The piperazine scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to a wide array of compounds with significant biological activities.[2][3][4][5] The research highlighted in this guide demonstrates the potent anticancer, antimicrobial, antiviral, and neuroprotective properties of various piperazine derivatives. The provided quantitative data underscores their potential as therapeutic agents, while the detailed experimental protocols offer a practical resource for researchers engaged in the synthesis and evaluation of these promising compounds. Future research in this area will undoubtedly continue to uncover novel piperazine-containing molecules with improved efficacy and selectivity, further solidifying the importance of this scaffold in the development of new medicines to address a range of human diseases.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. innoprot.com [innoprot.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neuroproof.com [neuroproof.com]
- 23. researchgate.net [researchgate.net]
Initial Pharmacological Screening of Aniline Derivatives: A Technical Guide for Drug Discovery
An in-depth technical guide or whitepaper on the core.
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Their synthetic tractability and versatile structure have enabled their integration into drugs across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1] The journey from a novel aniline derivative to a potential drug candidate is a systematic process of evaluation known as pharmacological screening. This process is crucial for identifying compounds with potential therapeutic value, understanding their mechanisms of action, and assessing their initial safety profiles.
This technical guide provides a comprehensive overview of the initial pharmacological screening process for aniline derivatives. It details key in vitro assays, outlines major signaling pathways modulated by these compounds, presents quantitative data for representative molecules, and offers detailed experimental protocols to aid in the design and execution of screening campaigns.
A General Workflow for Pharmacological Screening
The initial screening of a compound library, such as one comprising novel aniline derivatives, follows a structured workflow. The goal is to efficiently identify "hits"—compounds that exhibit desired biological activity—and triage them for further investigation. This process typically moves from broad, high-throughput methods to more specific, lower-throughput assays to confirm activity and elucidate the mechanism of action.
Caption: A high-level overview of the drug discovery screening process.
Key In Vitro Screening Assays
The initial assessment of aniline derivatives typically involves a battery of in vitro assays designed to measure specific biological activities.
Cytotoxicity Assays
A primary step, especially for anticancer drug discovery, is to determine a compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[1]
Caption: A stepwise visualization of the MTT cell viability assay protocol.
Enzyme Inhibition Assays
Many aniline derivatives function by inhibiting enzymes, particularly kinases in cancer signaling pathways.[1][2] These assays measure the ability of a compound to reduce the activity of a target enzyme.
Receptor Binding Assays
These assays are used to determine if a compound can bind to a specific cellular receptor.[3] Competitive binding assays, often using a radiolabeled ligand, are common for quantifying the affinity of a test compound for the receptor.[4]
Antimicrobial Assays
For screening potential antibiotics, such as sulfa drugs derived from aniline, the Minimum Inhibitory Concentration (MIC) assay is standard.[1] It determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Data Presentation: Quantitative Analysis of Aniline Derivatives
Summarizing quantitative data is essential for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Cytotoxicity of Aniline Derivatives Against Human Cancer Cell Lines
| Compound Class | Derivative Example | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|---|
| 1,2,4-Triazole Derivative | Vg | MCF-7 (Breast) | MTT | 0.891 | [5] |
| 1,2,4-Triazole Derivative | Vf | MDA-MB-231 (Breast) | MTT | 1.914 | [5] |
| Trifluoromethyl-Aniline | 6g | MCF-7 (Breast) | MTT | 0.15 | [6] |
| Trifluoromethyl-Aniline | 5c | NCI-H460 (Lung) | MTT | 0.49 |[6] |
Table 2: Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives
| Compound | Target Kinase | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| 14a | Mer | Kinase Activity | 8.1 | [7] |
| 14b | Mer | Kinase Activity | 9.6 | [7] |
| 14a | c-Met | Kinase Activity | >1000 | [7] |
| 14b | c-Met | Kinase Activity | 705 |[7] |
Signaling Pathways Modulated by Aniline Derivatives
Understanding the mechanism of action requires knowledge of the biological pathways these compounds affect.
EGFR Signaling Pathway in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Aniline derivatives, such as 4-anilinoquinazolines, act as competitive inhibitors in the ATP-binding pocket of the EGFR kinase domain, blocking downstream signaling that leads to cell proliferation.[1]
Caption: Inhibition of the EGFR signaling cascade by aniline derivatives.
VEGFR-2 Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is mediated by the VEGFR-2 signaling pathway. Aniline-based inhibitors block the kinase activity of VEGFR-2, thereby preventing angiogenesis.[1]
Caption: Inhibition of the VEGFR-2 pathway, a key driver of angiogenesis.
Bacterial Folic Acid Synthesis
Aniline-derived sulfonamides were among the first synthetic antimicrobial agents.[1] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting bacterial growth.
Caption: Mechanism of action for sulfonamides in bacterial folic acid synthesis.
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful pharmacological screening.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of aniline derivatives on cancer cells.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][6]
-
Compound Preparation: Prepare a stock solution of the test aniline derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.[1][5]
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[5][6]
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).[5]
Protocol: Generalized Kinase Inhibition Assay (e.g., for EGFR)
This protocol provides a framework for measuring the inhibition of a specific kinase by an aniline derivative.
-
Reagent Preparation: Prepare assay buffer, a solution of the recombinant kinase (e.g., EGFR), the specific substrate (e.g., a tyrosine-containing peptide), and ATP.
-
Compound Dilution: Serially dilute the test aniline derivative in the assay buffer to create a range of concentrations.
-
Reaction Initiation: In a 96-well or 384-well plate, add the kinase and the test compound (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.[8]
-
Start Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the product formation. Detection methods vary and include:
-
Radiometric: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence: Using modified substrates or antibodies to detect the phosphorylated product (e.g., TR-FRET, AlphaScreen).
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the antimicrobial activity of aniline derivatives.[1]
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The initial pharmacological screening of aniline derivatives is a multi-faceted process that relies on a suite of robust and reproducible in vitro assays. By systematically evaluating cytotoxicity, enzyme inhibition, and receptor binding, researchers can identify promising lead compounds. The integration of quantitative data analysis with an understanding of the underlying signaling pathways is paramount for advancing these derivatives through the drug discovery pipeline. The methodologies and data presented in this guide serve as a foundational resource for professionals dedicated to harnessing the therapeutic potential of the aniline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Moiety: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and indispensable scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3] This guide provides a comprehensive technical overview of the piperazine moiety, focusing on its core attributes, therapeutic applications, and the underlying chemical principles that make it a "privileged scaffold" in drug discovery.[2][4][5]
Physicochemical and Pharmacokinetic Properties: The Foundation of Versatility
The enduring success of the piperazine motif stems from its unique combination of physicochemical properties, which can be finely tuned to optimize a drug candidate's behavior in the body.[4][6]
Key Attributes:
-
Basicity and pKa: As a diprotic base, piperazine's two nitrogen atoms can be protonated. At physiological pH (7.4), typically only one nitrogen is protonated.[7] This controllable basicity is crucial for modulating a compound's solubility, lipophilicity, and ability to interact with biological targets.[7] The pKa values of piperazine are approximately 5.35 and 9.73 at 25°C.[7][8]
-
Solubility: Piperazine itself is freely soluble in water.[8][9] This inherent aqueous solubility is a significant advantage in drug design, often improving the pharmacokinetic profile of otherwise poorly soluble compounds.[4][10] The formation of various salts can further enhance solubility and dissolution rates.[8]
-
Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding.[4] At the same time, it possesses conformational flexibility that allows it to adapt to different binding pockets.[4]
-
Chemical Reactivity: The secondary amine nature of the two nitrogen atoms makes the piperazine ring readily amenable to chemical modification.[1] This allows for the straightforward introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological properties.[1][6]
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets and contributing to improved target affinity and specificity.[6]
-
ADME Properties: The incorporation of a piperazine moiety frequently leads to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, including improved oral bioavailability.[6][11]
Table 1: Physicochemical Properties of Piperazine and Selected Salts
| Compound | Melting Point (°C) | pKa1 | pKa2 | Solubility in Water |
|---|---|---|---|---|
| Piperazine (anhydrous) | 106 - 108 | 5.35 | 9.73 | Freely soluble |
| Piperazine Hexahydrate | 44 | - | - | - |
| Piperazine Dihydrochloride | 318 - 320 | - | - | - |
Data compiled from multiple sources.[8][9]
Pharmacological Applications: A Broad Spectrum of Activity
The structural and chemical versatility of the piperazine scaffold has led to its incorporation into drugs across a wide range of therapeutic areas.[12][13][14]
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are prominent in the treatment of CNS conditions.[15] They are found in antipsychotics (e.g., clozapine, fluphenazine, trifluoperazine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[7][15] Their activity in this area often stems from their ability to interact with monoamine pathways.[15]
-
Anticancer Agents: Numerous anticancer drugs, such as imatinib, olaparib, and bosutinib, feature a piperazine ring.[2][16] These compounds often target specific kinases or other proteins involved in cell signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Agents: The piperazine nucleus is a key component in various antimicrobial agents, including antibacterial (e.g., ciprofloxacin), antifungal (e.g., itraconazole), and antitubercular drugs.[3][17] The scaffold's ability to be functionalized allows for the development of compounds that can overcome microbial resistance.[17]
-
Anthelmintic Activity: Historically, piperazine and its salts have been widely used as anthelmintic agents to treat parasitic worm infections.[9][18] Their mechanism of action involves paralyzing the parasites by blocking acetylcholine at the myoneural junction, allowing the host to expel them.[9]
-
Other Therapeutic Areas: The applications of piperazine derivatives extend to antihistamines (e.g., cyclizine), anti-inflammatory agents, cardiovascular drugs, and antiviral compounds.[1][3][13]
Structure-Activity Relationship (SAR) and Drug Design
The ease of modification of the piperazine ring at its 1- and 4-positions is a key reason for its "privileged" status. Medicinal chemists can systematically alter these positions to optimize a compound's interaction with its biological target.
Logical Relationship of Piperazine in Drug Design
Caption: Logical flow of piperazine's role in drug design.
Substituents on the piperazine ring can influence:
-
Potency and Selectivity: By introducing groups that interact favorably with the target receptor or enzyme, the potency and selectivity of the drug can be significantly enhanced.[1]
-
Blood-Brain Barrier Penetration: For CNS-acting drugs, modifications can be made to modulate lipophilicity and other properties that govern the ability of the compound to cross the blood-brain barrier.
-
Metabolic Stability: Introducing substituents that block sites of metabolic degradation can prolong the drug's half-life.
Experimental Protocols: Synthesis and Evaluation
The synthesis of piperazine derivatives often involves standard organic chemistry reactions. A common and crucial step is the N-alkylation or N-arylation of the piperazine core.
Generalized Experimental Workflow for Synthesis and Screening
Caption: A typical workflow for synthesizing and evaluating piperazine derivatives.
General Protocol for N-Arylation of Piperazine (Buchwald-Hartwig Amination):
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), piperazine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-3.0 eq.).
-
Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-arylpiperazine.
Signaling Pathways Modulated by Piperazine-Containing Drugs
Piperazine derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways.
Example Signaling Pathways
Caption: Simplified signaling pathways modulated by piperazine drugs.
-
GABAergic System: As anthelmintics, piperazine derivatives act as agonists at inhibitory GABA (γ-aminobutyric acid) receptors in parasites.[9] This leads to hyperpolarization of nerve cells, causing paralysis.[9]
-
Kinase Signaling: In oncology, piperazine-containing drugs like imatinib function as potent inhibitors of specific tyrosine kinases, such as Bcr-Abl. By blocking the phosphorylation of downstream substrates, these drugs inhibit cancer cell proliferation and induce apoptosis.
Conclusion
The piperazine moiety is a powerful and versatile tool in the medicinal chemist's arsenal.[6][19] Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged scaffold in drug discovery.[2][4][5] A thorough understanding of its chemistry, pharmacology, and structure-activity relationships is crucial for the continued development of novel and effective therapeutics. As research progresses, the strategic incorporation of the piperazine ring will undoubtedly continue to play a pivotal role in addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 14. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. nbinno.com [nbinno.com]
- 19. tandfonline.com [tandfonline.com]
3-[(4-Methylpiperazin-1-yl)methyl]aniline safety and handling
An in-depth technical guide on the safety and handling of 3-[(4-Methylpiperazin-1-yl)methyl]aniline, designed for researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
Chemical Name: this compound
CAS Number: 148546-99-0[1]
Molecular Formula: C₁₁H₁₇N₃[1]
Molecular Weight: 191.28 g/mol [1]
Structure:
Synonyms: 3-(4-Methylpiperazin-1-yl)aniline[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point/Range | 98 - 99 °C / 208.4 - 210.2 °F | Fisher Scientific SDS |
| Boiling Point/Range | 334.8 ± 27.0 °C (Predicted) | [3] |
| Flash Point | No information available | Fisher Scientific SDS |
| Water Solubility | No information available | Fisher Scientific SDS |
| Density | 1.085 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 7.61 ± 0.10 (Predicted) | [3] |
| XlogP (Predicted) | 1.2 | [4] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation.[1]
GHS Classification:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]
-
Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)[1]
-
Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7] The available data is limited, and the hazard classification is based on the general toxicity of similar compounds.
Acute Toxicity:
The substance is classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating it is harmful by these routes of exposure.[1]
Toxicological Data Summary:
| Endpoint | Classification/Value | Source |
| Acute Oral Toxicity | Category 4 | [1] |
| Acute Dermal Toxicity | Category 4 | [1] |
| Acute Inhalation Toxicity | Category 4 | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
| STOT-Single Exposure | No data available | [1] |
| STOT-Repeated Exposure | No data available | [1] |
Potential Health Effects Based on Structural Analogs:
Due to the lack of specific toxicological data, it is prudent to consider the known effects of its structural components: an aniline derivative and a substituted piperazine.
-
Aniline Moiety: Aniline and its derivatives are well-known for their systemic toxicity.[8] The primary health effect of aniline exposure is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, leading to cyanosis (blue lips, fingernails, and skin), dizziness, headache, and in severe cases, can be fatal.[8] Aniline is also readily absorbed through the skin.[9] The US EPA has classified aniline as a probable human carcinogen (Group B2).[10]
-
Piperazine Moiety: Benzylpiperazine (BZP) and other phenylpiperazine derivatives are known to have stimulant effects on the central nervous system.[1][5] They can act as monoamine releasing agents, affecting dopamine, serotonin, and norepinephrine levels.[1][6] Reported toxic effects from exposure to piperazine derivatives include agitation, anxiety, seizures, and in severe cases, multi-organ toxicity.[1][11][12]
Given these potential hazards, this compound should be handled with extreme caution, assuming it may possess neurotoxic, hematotoxic, and potential carcinogenic properties.
Experimental Protocols
As no specific toxicological studies for this compound are publicly available, this section outlines the standard methodologies that would be employed to assess its toxicity, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines.
a) Acute Oral Toxicity (OECD Test Guideline 423):
-
Objective: To determine the acute oral toxicity of the substance.
-
Methodology: A stepwise procedure is used with a small number of animals (typically rats) per step. The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The choice of the starting dose is based on any existing information about the substance's toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is also conducted.
-
Endpoint: The result is an LD50 (Lethal Dose, 50%) value or a classification into one of the GHS categories for acute oral toxicity.
b) Acute Dermal Toxicity (OECD Test Guideline 402):
-
Objective: To determine the acute toxicity of the substance when applied to the skin.
-
Methodology: The substance is applied to a shaved area of the skin of experimental animals (usually rats or rabbits) for 24 hours. A limit test at a dose of 2000 mg/kg is typically performed first. If toxicity is observed, further testing at lower doses is conducted.
-
Observations: Animals are observed for signs of toxicity and skin reactions at the site of application for 14 days.
-
Endpoint: The result is an LD50 value for dermal toxicity and information on skin irritation.
c) In Vitro Skin Corrosion: Human Skin Model Test (OECD Test Guideline 431):
-
Objective: To assess the potential of the substance to cause skin corrosion.
-
Methodology: This in vitro test uses a reconstituted human epidermis model. The test substance is applied topically to the skin model. The corrosive potential is assessed by measuring the viability of the skin cells after a defined exposure period using a colorimetric assay (e.g., MTT assay).
-
Endpoint: The substance is identified as corrosive if the cell viability falls below a certain threshold.
Signaling Pathways and Logical Relationships
Potential Toxicological Signaling Pathway:
The diagram below illustrates a potential mechanism of action based on the known pharmacology of structurally similar piperazine compounds, such as benzylpiperazine (BZP). These compounds can interfere with monoamine neurotransmission. It should be noted that this pathway has not been experimentally confirmed for this compound.
Caption: Potential mechanism of neurotoxicity based on structural analogs.
Safe Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ensure adequate ventilation, especially in confined areas. Use only in a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or vapor.[5]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[7]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Safe Handling Workflow:
Caption: Standard workflow for safely handling chemical compounds.
First Aid Measures
Immediate medical attention is required in case of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[1]
First Aid Measures by Route of Exposure:
Caption: First aid procedures based on the route of exposure.
Accidental Release Measures
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Evacuate personnel to safe areas.
Environmental Precautions:
-
Should not be released into the environment. Do not empty into drains.[1]
Methods for Containment and Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal.[1]
-
Keep in suitable, closed containers for disposal.[1]
Firefighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Specific Hazards Arising from the Chemical:
-
Combustible material.[13]
-
Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]
Protective Equipment for Firefighters:
-
As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]
Ecological Information
Ecotoxicity:
-
Do not empty into drains.[1]
-
Based on available data, the classification criteria for environmental hazards are not met.[1] However, aniline and its derivatives can be toxic to aquatic life.[14]
Persistence and Degradability:
-
No information available.[1]
Bioaccumulation:
-
No information available.[7]
Mobility in Soil:
-
No information available.[1]
Disposal Considerations
Waste from residues and unused products should be considered hazardous waste. Disposal should be in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]
Disclaimer: This document is intended as a guide for trained professionals and is based on currently available information. The user is responsible for determining the suitability of this information for their specific application and for implementing appropriate safety and handling procedures. The toxicological properties of this compound have not been fully investigated, and it should be handled with the utmost care.
References
- 1. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(4-methylpiperazin-1-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 198281-55-9 CAS MSDS (3-(4-METHYL-PIPERAZIN-1-YLMETHYL)-ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. PubChemLite - 3-(4-methylpiperazin-1-yl)aniline (C11H17N3) [pubchemlite.lcsb.uni.lu]
- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. epa.gov [epa.gov]
- 11. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 12. Details for Piperazines [unodc.org]
- 13. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Storage Conditions for 3-[(4-Methylpiperazin-1-yl)methyl]aniline Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions for 3-[(4-Methylpiperazin-1-yl)methyl]aniline powder. Due to the limited availability of specific, publicly accessible stability data for this compound, this document combines general storage guidelines from safety data sheets with a detailed, generalized experimental protocol for determining precise storage parameters through forced degradation studies.
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical synthesis. The stability and purity of this compound are critical for its use in research and drug development. Improper storage can lead to degradation, resulting in the formation of impurities that may affect its chemical reactivity, biological activity, and safety profile. This guide outlines the known storage recommendations and provides a framework for establishing detailed, evidence-based storage conditions.
General Storage Recommendations
Based on available Safety Data Sheets (SDS), the following general storage conditions are recommended for this compound powder. These recommendations are qualitative and serve as a baseline for safe handling and storage.
Table 1: General Storage and Handling Guidelines
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. | [1][2] |
| Atmosphere | Keep in a dry and well-ventilated area. | [1][2] |
| Container | Keep container tightly closed. | [1][2] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | [1][2] |
| Handling | Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. | [1][2] |
Table 2: Chemical Stability and Reactivity
| Parameter | Information | Source |
| Chemical Stability | Stable under normal conditions. | [1][2] |
| Reactivity | No specific reactivity data available, but reactions with strong oxidizing agents and strong acids should be avoided. | [1] |
| Hazardous Decomposition Products | Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [1] |
| Hazardous Polymerization | Hazardous polymerization does not occur. | [1][2] |
Establishing Specific Storage Conditions: A Forced Degradation Study Protocol
To determine the specific long-term storage conditions and shelf-life of this compound powder, a forced degradation study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and the rate of decomposition. The following is a detailed, generalized protocol that can be adapted for this purpose.
Objective: To evaluate the intrinsic stability of this compound powder under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the degradation products.
3.1. Materials and Equipment
-
This compound powder (high purity)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV/Vis or PDA detector and a mass spectrometer (LC-MS)
-
Photostability chamber with controlled light and UV exposure
-
Temperature and humidity-controlled stability chambers
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3.2. Experimental Workflow
The following diagram illustrates the logical workflow for conducting a forced degradation study to determine optimal storage conditions.
Caption: Forced degradation study workflow.
3.3. Methodologies for Stress Conditions
For each condition, a sample of the this compound powder and a solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be tested. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
3.3.1. Hydrolytic Degradation
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at a specified temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Dissolve the compound in purified water. Store at a specified temperature (e.g., 60°C) for a defined period.
-
Sample Analysis: At various time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV/MS.
3.3.2. Oxidative Degradation
-
Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a defined period (e.g., up to 48 hours).
-
Sample Analysis: At various time points, withdraw an aliquot and analyze by HPLC-UV/MS.
3.3.3. Photolytic Degradation
-
Procedure: Expose the powder and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Sample Analysis: Analyze the exposed and dark control samples by HPLC-UV/MS.
3.3.4. Thermal Degradation
-
Procedure: Place the powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C, 80°C, or higher, depending on the melting point) for a defined period (e.g., up to 14 days).
-
Sample Analysis: At various time points, remove samples and analyze by HPLC-UV/MS.
3.4. Analytical Methodology
A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all significant degradation products.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb. Mass spectrometry (MS) should be used for the identification of degradation products.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
3.5. Data Presentation and Interpretation
The results of the forced degradation study should be summarized in tables to facilitate comparison.
Table 3: Hypothetical Forced Degradation Results
| Stress Condition | Duration | Parent Compound Remaining (%) | No. of Degradation Products | Major Degradation Products (m/z) |
| Control | 7 days | >99% | 0 | - |
| 0.1 M HCl, 60°C | 7 days | 85% | 2 | 210, 195 |
| 0.1 M NaOH, 60°C | 7 days | 92% | 1 | 224 |
| 3% H₂O₂, RT | 48 hours | 78% | 3 | 207, 223, 239 |
| Light Exposure | 1.2 M lux hrs | 98% | 1 | 190 |
| Thermal, 80°C | 14 days | 95% | 1 | 205 |
Note: This table presents hypothetical data for illustrative purposes.
Potential Degradation Pathways
Aromatic amines can undergo several degradation reactions. The results from the forced degradation study will help elucidate the specific pathways for this compound. The following diagram illustrates potential degradation pathways for an aromatic amine.
Caption: Potential degradation pathways.
Conclusion and Recommendations
While general storage guidelines recommend storing this compound powder in a cool, dry, dark place in a tightly sealed container, these are qualitative. For applications in research and drug development where purity is paramount, it is crucial to establish specific storage conditions through a comprehensive forced degradation study as outlined in this guide. The results of such a study will provide quantitative data on the stability of the compound under various environmental conditions, allowing for the determination of an appropriate shelf-life and ensuring the integrity of the material for its intended use. Based on the general sensitivity of aromatic amines, storage at reduced temperatures (e.g., 2-8°C or -20°C) and protection from light are likely to be beneficial for long-term stability.
References
Methodological & Application
Application Notes and Protocols: 3-[(4-Methylpiperazin-1-yl)methyl]aniline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methylpiperazin-1-yl)methyl]aniline and its structural analogs are versatile pharmaceutical intermediates crucial in the synthesis of a variety of therapeutic agents. The presence of a primary aniline group and a methylpiperazine moiety provides a scaffold that can be readily modified to create compounds with diverse pharmacological activities. This intermediate is particularly significant in the development of kinase inhibitors for oncology and modulators of other key biological targets. The aniline functional group serves as a key handle for amide bond formation or other coupling reactions, while the methylpiperazine group often enhances solubility and can play a role in receptor binding.
This document provides detailed application notes on the utility of this intermediate, experimental protocols for the synthesis of related compounds, and an overview of the biological pathways targeted by the final drug products.
Applications in Drug Discovery
The primary application of this compound and its derivatives is in the synthesis of active pharmaceutical ingredients (APIs). Notable examples include their use in the development of:
-
Tyrosine Kinase Inhibitors (TKIs): Aniline derivatives containing the methylpiperazine motif are key building blocks for potent TKIs. For instance, a structurally similar intermediate, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is a crucial component in the synthesis of Ponatinib, a multi-targeted TKI used in the treatment of chronic myeloid leukemia (CML).
-
Sirtuin 6 (SIRT6) Inhibitors: The 5-(4-methylpiperazin-1-yl)-2-nitroaniline scaffold has been identified as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in metabolic diseases like type 2 diabetes. Inhibition of SIRT6 can lead to increased glucose uptake, highlighting a potential therapeutic strategy.
Data Presentation
The following tables summarize key quantitative data for representative compounds synthesized from aniline intermediates.
Table 1: Synthesis and Purity of a Ponatinib Intermediate
| Intermediate | Synthesis Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Reductive Amination | [4-amino-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone, Vitride | Toluene | 4 h | 60 | >99 |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Catalytic Hydrogenation | 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, Raney Nickel, H₂ | MeOH | 24 h | 100 | >99 |
Table 2: Biological Activity of a SIRT6 Inhibitor
| Compound | Target | Assay Type | IC₅₀ (µM) | Kᴅ (µM) (SPR) | Kᴅ (µM) (ITC) |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys (FDL) | 4.93 | 9.76 | 10 |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (Ponatinib Intermediate)
This protocol describes the synthesis via catalytic hydrogenation of the nitro precursor.
Materials:
-
4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol)
-
Methanol (MeOH, 250 mL)
-
Raney Nickel (0.15 g, 10 wt%)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol) in MeOH (250 mL), add Raney Nickel (0.15 g, 10 wt %).[1][2]
-
Stir the suspension under a hydrogen atmosphere (50 psi) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
Expected Yield: 1.36 g (100%).[1][2]
Protocol 2: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (SIRT6 Inhibitor)
This protocol describes a nucleophilic aromatic substitution approach.
Materials:
-
5-chloro-2-nitroaniline
-
N-methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 5-chloro-2-nitroaniline (1.0 eq.), N-methylpiperazine (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.) is heated in dimethylformamide (DMF).[3]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography.
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway in CML
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4]
Caption: BCR-ABL signaling cascade in CML.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
SIRT6 in Glucose Metabolism
SIRT6 plays a key role in regulating glucose homeostasis by deacetylating histone H3, which in turn influences the expression of genes involved in glycolysis and gluconeogenesis.[6]
Caption: Role of SIRT6 in regulating glucose metabolism.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors using aniline intermediates typically follows a multi-step process involving amide bond formation.
Caption: General workflow for kinase inhibitor synthesis.
References
- 1. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Role of Sirt6 in Obesity and Diabetes [frontiersin.org]
Application Notes and Protocols for 3-[(4-Methylpiperazin-1-yl)methyl]aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methylpiperazin-1-yl)methyl]aniline is a versatile chemical scaffold that holds significant promise in the field of drug discovery. Its structural motif, featuring a substituted aniline ring linked to a methylpiperazine group, is a common feature in a variety of biologically active molecules. The methylpiperazine moiety is often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets. This document provides an overview of the potential applications of this compound as a building block in the development of novel therapeutics, particularly as kinase inhibitors for oncology indications. While extensive research on this specific molecule is not widely published, these application notes and protocols are based on the well-documented activities of structurally related compounds.
Potential Applications
The this compound scaffold is a key component in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The methylpiperazine group can interact with the solvent-exposed region of the ATP-binding pocket of many kinases, contributing to the overall binding affinity and selectivity of the inhibitor.
Primary areas of application include:
-
Oncology: As a core fragment for the development of inhibitors targeting various protein kinases implicated in cancer cell proliferation, survival, and metastasis. Examples of relevant kinase families include Abl, FLT3, Aurora kinases, and PI3K.
-
Metabolic Diseases: The discovery of a 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivative as a SIRT6 inhibitor suggests potential applications in type 2 diabetes.
-
Inflammatory Diseases: Many kinases are also involved in inflammatory signaling pathways, opening up possibilities for the development of anti-inflammatory agents.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol |
| Predicted LogP | 1.8 |
| Predicted Aqueous Solubility | High |
| Predicted pKa (most basic) | 8.5 (piperazine nitrogen) |
Synthesis Protocol
The following is a representative synthetic protocol for the preparation of this compound.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
3-Nitrobenzaldehyde
-
N-Methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add N-methylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-((3-nitrophenyl)methyl)-4-methylpiperazine.
-
-
Nitro Group Reduction:
-
Dissolve the crude intermediate in ethanol.
-
Add 10% Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford this compound.
-
Experimental Protocols
The following are representative protocols for evaluating the biological activity of this compound and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Add the diluted compound, kinase, and substrate to the wells of a microplate.
-
Incubate at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562 for CML, MV4-11 for AML)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Data Presentation
The following tables present hypothetical, yet representative, data that could be obtained from the experimental protocols described above for a derivative of this compound designed as a kinase inhibitor.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Abl (wild-type) | 15 |
| Abl (T315I mutant) | 250 |
| FLT3 | 8 |
| Aurora A | 50 |
| Aurora B | 75 |
| PI3Kα | >1000 |
Table 2: In Vitro Cell Viability
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | 25 |
| MV4-11 | Acute Myeloid Leukemia | 12 |
| HCT116 | Colon Cancer | 350 |
| A549 | Lung Cancer | >1000 |
Signaling Pathway
The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors derived from the this compound scaffold.
Caption: Simplified kinase signaling pathway and points of inhibition.
Conclusion
This compound is a valuable starting point for the synthesis of novel drug candidates, particularly in the realm of oncology. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of compounds based on this promising scaffold. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this chemical class in addressing unmet medical needs.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the incorporation of specific chemical moieties that confer high affinity and selectivity for the target kinase. The 3-[(4-Methylpiperazin-1-yl)methyl]aniline scaffold has emerged as a valuable building block in the synthesis of a variety of potent kinase inhibitors. The methylpiperazine group often enhances aqueous solubility and provides a key interaction point with the solvent-exposed region of the kinase active site, while the aniline moiety serves as a versatile anchor for building out the core inhibitor structure.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound and its derivatives. It includes quantitative data on the inhibitory activities of resulting compounds against several key kinase targets, as well as visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety, a close analog of the title compound. This data highlights the potential of this scaffold in targeting various kinase families.
Table 1: Inhibition of ABL and c-KIT Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CHMFL-ABL/KIT-155 | ABL | 46 | [1] |
| c-KIT | 75 | [1] | |
| AKE-72 (Compound 5) | BCR-ABLWT | < 0.5 | [2] |
| BCR-ABLT315I | 9 | [2] | |
| Compound 4a | BCR-ABLT315I | 96 | [2] |
| Compound 4b | BCR-ABLT315I | 142 | [2] |
| CHMFL-ABL-121 (Compound 24) | ABL wt (inactive) | 2 | [3] |
| ABL T315I | 0.2 | [3] |
Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PHA-848125 | CDK2 | 45 | [4] |
Table 3: Inhibition of Tropomyosin Receptor Kinase A (TrkA)
| Compound ID | Target Kinase | % Inhibition @ 10µM | Reference |
| Compound 7d | TrkA | 96 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
This protocol describes the synthesis of a key intermediate, which is structurally very similar to this compound and can be adapted accordingly.
Reaction Scheme:
Materials:
-
4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
-
Methanol (MeOH)
-
Raney Nickel
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol) in methanol (250 mL) in a suitable hydrogenation vessel.
-
Carefully add Raney Nickel (0.15 g, 10 wt %) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, as a solid (1.36 g, 100% yield).[6]
Characterization Data (as reported):
-
¹H NMR (300 MHz, CDCl₃) δ: 7.43-7.46 (d, J=9.0 Hz, 1H), 6.91 (s, 1H), 6.77-6.80 (d, J=9.0 Hz, 1H), 3.77 (s, 2H), 3.54 (s, 2H), 2.53 (brs, 8H), 2.34 (s, 3H).[6]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for coupling the synthesized aniline derivative with an appropriate acetylene-containing fragment, a common step in the synthesis of many kinase inhibitors.[2]
Reaction Scheme:
Materials:
-
4-iodo-3-aminoindazole (or other suitable aryl/heteroaryl halide)
-
Acetylene-diarylamide derivative (e.g., synthesized from 3-ethynylbenzoic acid and the product from Protocol 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the aryl/heteroaryl halide (1 equivalent) and the acetylene derivative (1.1 equivalents) in a mixture of triethylamine and DMF (1:1), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents) and copper(I) iodide (0.1 equivalents).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 85 °C and stir overnight in the dark.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.
Caption: BCR-ABL Signaling Pathway.
Caption: c-KIT Signaling Pathway.
Caption: TrkA Signaling Pathway.
Caption: CDK Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
Designing Next-Generation BCR-ABL Inhibitors: Application Notes and Protocols for a Methylpiperazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of BCR-ABL inhibitors centered on a methylpiperazine scaffold. The BCR-ABL fusion protein is a constitutively active tyrosine kinase and the primary driver of Chronic Myeloid Leukemia (CML). The methylpiperazine moiety is a key structural feature in several successful BCR-ABL inhibitors, contributing to their binding affinity and pharmacokinetic properties. These notes offer a guide to leveraging this scaffold for the development of novel and potent inhibitors, including those effective against clinically relevant mutations.
Introduction to BCR-ABL Inhibition and the Role of the Methylpiperazine Scaffold
The Bcr-Abl oncoprotein is a result of the Philadelphia chromosome translocation, a hallmark of CML.[1] This fusion protein possesses a constitutively active ABL tyrosine kinase domain, which drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[2][3][4] Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][4]
The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL kinase has revolutionized CML treatment.[1] The methylpiperazine group, a prominent feature in the pioneering drug Imatinib, plays a crucial role in the efficacy of these inhibitors. It often occupies a solvent-exposed region of the kinase, allowing for favorable interactions and providing a handle for modulating physicochemical properties such as solubility and cell permeability.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL kinase phosphorylates a multitude of downstream substrates, leading to the activation of signaling cascades that promote cell proliferation and inhibit apoptosis. A simplified representation of these pathways is depicted below. Understanding these pathways is critical for assessing the cellular effects of novel inhibitors.
Caption: Simplified diagram of the major signaling pathways activated by the BCR-ABL oncoprotein.
Data Presentation: Inhibitor Potency
The following tables summarize the inhibitory activities (IC50 values) of representative BCR-ABL inhibitors, including established drugs and novel compounds incorporating a methylpiperazine-like scaffold. This data serves as a benchmark for the evaluation of newly synthesized compounds.
Table 1: IC50 Values of Selected BCR-ABL Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Imatinib | c-ABL | 28 | Kinase Assay | [5] |
| Nilotinib | c-ABL | 45 | Kinase Assay | [5] |
| Dasatinib | c-ABL | 9 | Kinase Assay | [5] |
| Compound 33a | BCR-ABL (Wild-Type) | 20.1 | Kinase Assay | [6] |
| Compound 33a | BCR-ABL (T315I Mutant) | 43.7 | Kinase Assay | [6] |
| Compound 36a | BCR-ABL (Wild-Type) | 26.3 | Kinase Assay | [6] |
| Compound 36a | BCR-ABL (T315I Mutant) | 51.4 | Kinase Assay | [6] |
Table 2: Cellular Activity of Selected BCR-ABL Inhibitors
| Compound | Cell Line | GI50 (nM) | Assay Type | Reference |
| Imatinib | K562 | 80 | Cytotoxicity (MTT) | [7] |
| Nilotinib | Ba/F3 | <30 | Proliferation Assay | [8] |
| Dasatinib | K562 | <1 | Proliferation Assay | [8] |
| Compound 3d | K562 | 30 | Growth Inhibition | [6][9] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of novel BCR-ABL inhibitors.
In Vitro BCR-ABL Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro potency of a test compound against the BCR-ABL kinase.
Caption: Workflow for a typical in vitro BCR-ABL kinase inhibition assay.
Materials:
-
Recombinant human BCR-ABL kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., Abltide)
-
ATP
-
Test compound stock solution (in DMSO)
-
96-well assay plates
-
Phospho-specific antibodies for the substrate
-
Detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the recombinant BCR-ABL kinase to each well containing the diluted test compound or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the reaction plate at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA or by adding SDS-PAGE loading buffer.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody against the substrate.
-
ELISA: Coat a high-binding plate with the substrate, perform the kinase reaction in the wells, and detect phosphorylation using a phospho-specific antibody and a secondary antibody conjugated to a reporter enzyme.
-
-
Data Analysis: Quantify the signal for each compound concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Viability/Proliferation Assay
This protocol measures the effect of a test compound on the viability and proliferation of a BCR-ABL-positive cell line, such as K562.
Caption: General workflow for a cell-based viability assay.
Materials:
-
K562 human CML cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or other viability assay reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Assay:
-
Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50).
Conclusion
The methylpiperazine scaffold remains a valuable component in the design of potent and specific BCR-ABL inhibitors. The protocols and data presented in these application notes provide a framework for the systematic evaluation of novel compounds based on this scaffold. By employing these methodologies, researchers can effectively characterize the biochemical and cellular activities of new inhibitors, paving the way for the development of next-generation therapies for CML.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Synthesis and Evaluation of Aniline-Based PAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in various human cancers, playing a pivotal role in cell proliferation, survival, migration, and cytoskeletal dynamics. Its involvement in oncogenic signaling pathways has made it an attractive target for cancer therapy. This document provides detailed application notes and protocols for the synthesis of PAK4 inhibitors utilizing aniline building blocks, along with methodologies for their comprehensive biological evaluation. The protocols cover in vitro kinase inhibition assays, cell viability and proliferation assays, and western blot analysis to probe the mechanism of action.
Introduction
The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors due to its ability to interact with the hinge region of the kinase ATP-binding pocket.[1][2] The development of aniline-based inhibitors targeting PAK4 offers a promising avenue for novel cancer therapeutics.[3] This guide details the synthetic strategies and biological assays necessary to identify and characterize potent and selective PAK4 inhibitors derived from aniline building blocks.
Data Presentation: Potency of PAK4 Inhibitors
The following table summarizes the in vitro potency of representative PAK4 inhibitors, providing a benchmark for newly synthesized compounds.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nmol/L) | Assay Type | Reference |
| PF-3758309 | PAK1, PAK4 | 13.7 (PAK1), 18.7 (PAK4) | - | In vitro kinase assay | [4] |
| KPT-9274 | PAK4, NAMPT | - | - | Dual inhibitor | [4] |
| Compound 55 | PAK4 | - | 10.2 | HTRF Assay | [3] |
| Compound 12i | PAK4 | - | - | Benzimidazole-derived inhibitor | [5] |
| Pak4-IN-3 | PAK4 | 10 | - | In vitro kinase assay | [6] |
Signaling Pathways and Experimental Workflow
PAK4 Signaling Pathway
PAK4 is a key downstream effector of the Rho GTPase Cdc42 and is implicated in multiple oncogenic signaling cascades.[7] Its inhibition can disrupt cancer cell proliferation, survival, and metastasis.
Caption: Simplified PAK4 signaling cascade.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and evaluation of novel aniline-based PAK4 inhibitors.
Caption: Synthesis and evaluation workflow.
Experimental Protocols
Protocol 1: General Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based PAK4 Inhibitor
This protocol describes a general method for synthesizing a PAK4 inhibitor with a pyrrolo[2,3-d]pyrimidine core, a common scaffold for kinase inhibitors, using an aniline building block.[2][8]
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (e.g., ethyl 4-aminobenzoate)
-
Hydrazine monohydrate
-
Aryl aldehyde
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the aminobenzoate intermediate
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a substituted aniline such as ethyl 4-aminobenzoate (1.0 eq) in absolute ethanol.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate intermediate.[2]
-
-
Step 2: Synthesis of the benzohydrazide intermediate
-
Suspend the intermediate from Step 1 (1.0 eq) in hydrazine monohydrate.
-
Reflux the mixture for 5-7 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide.[2]
-
-
Step 3: Synthesis of the final inhibitor
-
Dissolve the benzohydrazide intermediate (1.0 eq) and a substituted aryl aldehyde (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture, and collect the precipitated final product by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: In Vitro PAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the inhibitor's IC50 value against PAK4 using a luminescence-based kinase assay.[9][10]
Materials:
-
Recombinant human PAK4 enzyme
-
PAKtide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in the kinase assay buffer. Include a DMSO control.
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the recombinant PAK4 enzyme, the PAKtide substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of the PAK4 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line known to overexpress PAK4 (e.g., PC3, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete growth medium.
-
Replace the medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: Western Blot Analysis of PAK4 Pathway Inhibition
This protocol is used to confirm that the inhibitor is acting on the intended target within the cell by assessing the phosphorylation status of PAK4 and its downstream effectors like LIMK1.[6][11]
Materials:
-
Cancer cell line
-
Synthesized inhibitor compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-LIMK1, anti-LIMK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the protein lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of PAK4 and its downstream targets. Use GAPDH as a loading control.
References
- 1. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Developing MERTK Inhibitors from Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of MER Tyrosine Kinase (MERTK) inhibitors based on piperazine and related cyclic amine analogs. MERTK is a promising therapeutic target in oncology due to its role in driving cancer cell survival, proliferation, and immune evasion.
Introduction to MERTK as a Therapeutic Target
MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is overexpressed in a variety of malignancies, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma.[1][2][3] Its activation by ligands such as Gas6 and Protein S triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and resistance to apoptosis.[1][4] Furthermore, MERTK signaling in the tumor microenvironment contributes to an immunosuppressive landscape.[4] Therefore, the development of small molecule inhibitors that target the ATP-binding site of MERTK is a compelling strategy for cancer therapy.[2][5]
MERTK Signaling Pathway
The signaling cascade initiated by MERTK activation is multifaceted, impacting several key cellular processes that are hallmarks of cancer.
References
- 1. Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Note: 1H and 13C NMR Characterization of 3-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 3-[(4-Methylpiperazin-1-yl)methyl]aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The compound, with the chemical formula C12H19N3 and a molecular weight of 205.3 g/mol , is a key intermediate in pharmaceutical development.[1] Accurate structural elucidation and purity assessment are critical, for which NMR is the most powerful analytical technique. This note includes predicted 1H and 13C NMR data, presented in tabular format for clarity, and a comprehensive experimental protocol for acquiring high-quality NMR spectra.
Introduction
This compound is a substituted aniline derivative containing a 4-methylpiperazine moiety linked through a methylene bridge. Its structural features make it a versatile building block in the synthesis of various active pharmaceutical ingredients. The precise arrangement of aromatic and aliphatic protons and carbons necessitates a thorough characterization by 1H and 13C NMR to confirm its identity and purity. This application note serves as a practical guide for researchers engaged in the synthesis and analysis of this compound and its analogues.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift values for analogous functional groups and substitution patterns on aromatic rings and piperazine derivatives.
Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 | t | 1H | Ar-H (H-5) |
| ~ 6.65 | d | 1H | Ar-H (H-6) |
| ~ 6.60 | s | 1H | Ar-H (H-2) |
| ~ 6.55 | d | 1H | Ar-H (H-4) |
| ~ 3.60 | s (br) | 2H | -NH2 |
| ~ 3.45 | s | 2H | Ar-CH2-N |
| ~ 2.50 | t (br) | 4H | Piperazine-H (H-b, H-f) |
| ~ 2.45 | t (br) | 4H | Piperazine-H (H-c, H-e) |
| ~ 2.30 | s | 3H | N-CH3 |
Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 146.5 | Ar-C (C-3) |
| ~ 139.0 | Ar-C (C-1) |
| ~ 129.5 | Ar-C (C-5) |
| ~ 118.0 | Ar-C (C-6) |
| ~ 115.0 | Ar-C (C-2) |
| ~ 114.5 | Ar-C (C-4) |
| ~ 62.5 | Ar-CH2-N |
| ~ 55.0 | Piperazine-C (C-b, C-f) |
| ~ 53.0 | Piperazine-C (C-c, C-e) |
| ~ 46.0 | N-CH3 |
Experimental Protocol
This section outlines the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
2. Instrument Parameters:
-
Spectrometer: 500 MHz NMR spectrometer (or equivalent).
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (adjust as needed for desired signal-to-noise ratio).
-
Dummy Scans: 4.
13C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 (or more, as 13C is less sensitive).
-
Dummy Scans: 4.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for 1H and 77.16 ppm for the residual CDCl3 signal in the 13C spectrum.
-
Integrate the signals in the 1H spectrum.
-
Perform peak picking for both 1H and 13C spectra.
Experimental Workflow
The following diagram illustrates the logical flow of the NMR characterization process.
Caption: Workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. The tabulated predicted data serves as a useful reference for spectral interpretation, while the detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data. This information is invaluable for the unambiguous identification and quality control of this important pharmaceutical intermediate.
References
Application Note: Mass Spectrometry Analysis of Synthesized Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a significant class of compounds in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics.[1] The piperazine ring is a common feature in many commercially available drugs, such as antidepressants and antipsychotics.[2] As new psychoactive substances (NPS), some piperazine derivatives are also of interest in forensic toxicology.[3][4] Accurate structural elucidation and quantitative analysis are therefore critical for quality control, metabolic studies, and pharmacokinetic assessments. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), is a powerful tool for the analysis of these synthesized compounds.[1] This document provides detailed protocols and application data for the mass spectrometric analysis of synthesized piperazine compounds.
General Analytical Workflow
The analysis of piperazine compounds by mass spectrometry typically involves several key stages, from initial sample preparation through to data acquisition and interpretation. The specific steps may be adapted based on the analyte's properties and the research objective.
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation method depends on the sample matrix. For pure synthesized compounds, a simple dissolution is often sufficient. For complex matrices like plasma or urine, an extraction step is necessary to remove interferences.[2][5][6]
A. Simple Dissolution for Pure Compounds
-
Accurately weigh 1-5 mg of the synthesized piperazine compound.
-
Dissolve the compound in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.[1]
-
Prepare working solutions by serial dilution of the stock solution with the initial mobile phase.
B. Solid-Phase Extraction (SPE) from Biological Matrices (e.g., Plasma) This protocol is adapted for the extraction of piperazine derivatives from plasma for quantitative analysis.[2]
-
Spiking: To 100 µL of plasma, add 10 µL of a deuterated internal standard working solution (e.g., Piperazin-2-one-d6).[2] For calibration standards, add the appropriate concentration of the analyte.
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma samples and vortex for 10 seconds.[2] In some cases, samples may be alkalized with NaOH before protein precipitation with cold acetonitrile.[5][6]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol, followed by 1 mL of water.[2]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[2]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
Protocol 2: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for both qualitative and quantitative analysis of piperazine compounds.[7][8]
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF) equipped with an electrospray ionization (ESI) source is commonly used.[6][9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 2.00 mm, 4 µm).[5]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[5][11]
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 30 °C.[5]
-
Gradient: A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. The total run time is often around 15 minutes.[5][6]
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for qualitative analysis.[10]
-
Capillary Voltage: ~3.9 kV.[5]
-
Nebulizer Gas Pressure: ~1.2 bar.[5]
-
Dry Gas Flow and Temperature: 4 L/min at 200 °C.[5]
-
Collision Energy: Optimized for each specific compound, often ranging from 7-10 eV.[3]
-
Protocol 3: GC-MS Analysis
GC-MS is well-suited for volatile piperazine derivatives or those that can be made volatile through derivatization.[1]
-
Sample Preparation/Derivatization:
-
GC Conditions:
-
MS Conditions:
Data Presentation & Interpretation
Fragmentation Patterns
The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on the substitution pattern. Cleavage of the C-N bonds within the piperazine ring and between the ring and its substituents are common pathways.[1] Phenylpiperazines and benzylpiperazines exhibit distinct fragmentation patterns. For instance, a common fragment ion for many phenylpiperazines is observed at m/z 70, while benzylpiperazines often show a characteristic ion at m/z 91.
Table 1: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Fragments (EI & ESI)
| Compound Class | Fragment Ion (m/z) | Description | Reference |
|---|---|---|---|
| Benzylpiperazines (BZP) | 91 | Tropylium ion ([C₇H₇]⁺) from benzyl group cleavage | |
| Phenylpiperazines | 119, 70, 56 | Resulting from cleavage within the piperazine ring | |
| TFMPP | 188, 174 | Characteristic fragments of 1-(3-trifluoromethylphenyl)-piperazine |
| mCPP | 154, 140 | Characteristic fragments of 1-(3-chlorophenyl)-piperazine | |
Quantitative Data
A validated LC-MS/MS method provides reliable quantitative data. The use of stable isotope-labeled internal standards is considered the gold standard for correcting variability in sample preparation and instrument response.[2]
Table 2: Representative Quantitative Data from a Validated GC-MS Method for BZP and TFMPP
| Matrix | Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Extraction Efficiency (%) |
|---|---|---|---|---|
| Plasma | BZP | 0.004 | 0.016 | 79 - 96 |
| TFMPP | 0.004 | 0.016 | 79 - 96 | |
| Urine | BZP | 0.002 | 0.008 | 90 - 108 |
| TFMPP | 0.002 | 0.008 | 90 - 108 |
Data adapted from a study on BZP and TFMPP analysis.[13]
Signaling Pathway Context
Many piperazine-based drugs exert their effects by interacting with neurotransmitter systems. For example, several piperazine designer drugs show an affinity for various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor, which is linked to their hallucinogenic properties.[3]
Conclusion
Mass spectrometry, combined with appropriate chromatographic separation and sample preparation techniques, provides a robust, sensitive, and specific platform for the analysis of synthesized piperazine compounds. The protocols and data presented here serve as a guide for researchers in drug development and related fields to establish and validate methods for the qualitative and quantitative assessment of this important class of molecules. Proper method development, including optimization of chromatographic conditions and MS parameters, is crucial for achieving reliable and reproducible results.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceasia.org [scienceasia.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. scholars.direct [scholars.direct]
Application Notes and Protocols for the Synthesis of Aniline Derivatives via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aniline derivatives is a cornerstone of modern medicinal chemistry, as the arylamine structural motif is present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The formation of the carbon-nitrogen (C-N) bond is the critical step in these syntheses. Over the years, powerful transition-metal-catalyzed cross-coupling reactions have become the methods of choice, largely replacing harsher traditional methods like nucleophilic aromatic substitution.[2][3]
This document provides a detailed guide to the three most prominent C-N coupling methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.[1] It includes a comparative overview, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing the optimal strategy for their synthetic targets.
Comparative Overview of Key Aniline Coupling Methods
The choice of a synthetic method is critical and depends on factors like substrate scope, functional group tolerance, reaction conditions, and cost. The table below summarizes and compares the key features of the three major C-N cross-coupling reactions.[1]
| Coupling Method | Typical Catalyst / Reagent | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂, [(NHC)PdCl₂(aniline)] | Biarylphosphines (e.g., XPhos, RuPhos), DPPF, BINAP | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 25 - 110 | 2 - 24 | 70 - 95 | Broad substrate scope, high functional group tolerance, mild conditions.[2][4] | Cost of palladium and ligands, sensitivity to air and moisture. |
| Ullmann Condensation | CuI, Cu₂O, Cu(OAc)₂ | L-proline, Phenanthroline, Diamines, Oxalamides | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMSO, DMF, NMP | 80 - 210 | 12 - 48 | 60 - 90 | Low cost of copper catalyst, effective for electron-deficient aryl halides.[5] | Often requires high temperatures, longer reaction times, and sometimes stoichiometric copper.[5][6] |
| Chan-Lam Coupling | Cu(OAc)₂, CuI | Pyridine, DMAP, N,N'-Dimethylurea | Pyridine, Et₃N | CH₂Cl₂, Toluene | 25 - 80 | 12 - 48 | 65 - 90 | Uses boronic acids, mild conditions, can be run open to air.[7][8] | Substrate scope can be limited, anilines can be problematic substrates due to lower nucleophilicity.[9][10] |
Buchwald-Hartwig Amination
First reported in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide (e.g., triflate) and an amine.[4] Its versatility, broad substrate scope, and tolerance for numerous functional groups have made it an indispensable tool in drug discovery and development.[3][11] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4]
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with an aniline.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Aryl halide (e.g., 4-Bromoanisole)
-
Aniline
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure: [1]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the aniline (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Low product yield is a frequent challenge. The table below outlines potential causes and solutions related to the reductive amination step, a critical stage in the synthesis.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Imine Formation | Ensure anhydrous reaction conditions. Add a dehydrating agent like magnesium sulfate or molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also facilitate imine formation.[1] | Increased conversion to the imine intermediate, leading to a higher product yield. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for imines over aldehydes.[2][3] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition to prevent reduction of the starting aldehyde. | Improved selectivity and reduced formation of side products, such as the corresponding alcohol from the starting aldehyde. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of N-methylpiperazine and the reducing agent to ensure complete consumption of the limiting benzaldehyde derivative.[3] | Drives the reaction to completion, maximizing the yield based on the starting aldehyde. |
| Inappropriate Solvent | The solvent can significantly impact reaction kinetics. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly effective for reductive aminations. Protic solvents like methanol can sometimes be used, but may require specific reducing agents.[4] | Optimized reaction rate and solubility of reagents, contributing to a higher yield. |
| Reaction Temperature and Time | Most reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | Ensures the reaction proceeds to completion without significant decomposition of reactants or products. |
Issue 2: Presence of Impurities in the Final Product
Purification can be challenging due to the presence of various side-products.
| Potential Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted Starting Aldehyde | TLC, LC-MS, ¹H NMR (aldehyde proton signal ~9-10 ppm) | Column chromatography on silica gel. The polarity difference between the aldehyde and the more basic product allows for effective separation. |
| Alcohol Byproduct | TLC, LC-MS, ¹H NMR (benzylic alcohol proton signal) | Column chromatography. The alcohol is typically more polar than the desired product. |
| Bis-aminated Product | LC-MS (mass corresponding to the addition of two aniline moieties to the piperazine ring) | This is less common with N-methylpiperazine but can occur if piperazine is used. Careful control of stoichiometry is key. Purification can be achieved by column chromatography. |
| Residual Reducing Agent Byproducts | ¹¹B NMR for borohydride reagents. | Aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) will quench and remove most boron-containing byproducts.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main synthetic pathways:
-
Route A: Reductive Amination of 3-Aminobenzaldehyde. This is a direct, one-step process where 3-aminobenzaldehyde is reacted with N-methylpiperazine in the presence of a suitable reducing agent.
Q2: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination step in both synthetic routes. It is a mild and selective reducing agent that can be added in one pot with the aldehyde and amine, simplifying the experimental procedure.[2][5] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of triethylamine to reduce tailing of the basic product) to separate the starting materials from the product. The product, being more polar and basic, will typically have a lower Rf value than the starting aldehyde. Staining with ninhydrin can help visualize the primary aniline product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: My final product is a viscous oil instead of a solid. How can I purify it?
If the free base is an oil, purification by column chromatography is the best approach. If a solid product is desired for easier handling and storage, consider converting the purified oil into a salt, such as the hydrochloride or maleate salt. This is achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in ether or a solution of maleic acid. The resulting salt will often precipitate as a crystalline solid.
Q5: The nitro group reduction in Route B is not going to completion. What can I do?
Several methods can be used for nitro group reduction. If one method is not effective, consider the following alternatives:
-
Catalytic Hydrogenation: This is a clean and efficient method using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Ensure the catalyst is active and the system is properly purged.
-
Metal-Acid Reduction: A common and robust method involves using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be effective for the reduction of nitro groups in aqueous or mixed aqueous/organic solvent systems.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 3-Nitrobenzaldehyde (Route B)
Step 1: Reductive Amination
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added N-methylpiperazine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) is added portion-wise over 15 minutes.[3]
-
The reaction is stirred at room temperature for 6-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, 1-methyl-4-(3-nitrobenzyl)piperazine.
Step 2: Nitro Group Reduction
-
The crude intermediate from Step 1 is dissolved in ethanol or methanol.
-
Palladium on carbon (10% w/w, 5-10 mol%) is added carefully.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel column chromatography to afford the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Synthetic workflow for Route B.
References
Identifying common impurities in aniline derivative synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aniline derivatives. Our aim is to help you identify and resolve issues related to impurities, low yields, and unexpected side reactions in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Problem: Low Yield or Incomplete Reaction
Q1: My overall yield is very low. What are the common causes?
A1: Low yields in aniline derivative synthesis can often be traced back to several key factors. These include incomplete reactions, the formation of side products, and degradation of the target compound during the workup and purification stages. It is crucial to maintain careful control over reaction conditions and ensure the purity of all reagents.[1]
Q2: I'm observing a significant amount of unreacted starting material in my crude product analysis. How can I drive the reaction to completion?
A2: The presence of unreacted starting material, such as a nitroaniline precursor, is a clear indication of an incomplete reaction.[2] To address this, consider the following troubleshooting steps:
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Catalyst Activity: If you are using a catalyst, such as Palladium on carbon (Pd/C) for a hydrogenation reaction, ensure that it has not lost its activity. Using fresh catalyst is recommended if you suspect deactivation.[2]
-
Stoichiometry of Reagents: Double-check that the molar equivalents of your reagents are correct. For instance, in a reduction reaction, ensure that a sufficient amount of the reducing agent has been used.[2]
-
Anhydrous Conditions: For reactions sensitive to moisture, ensure that all solvents and reagents are anhydrous, as water can sometimes interfere with the reaction.[1]
Problem: Formation of Byproducts and Impurities
Q3: My reaction mixture has turned dark brown or has formed a tar-like substance. What is causing this and how can I prevent it?
A3: The formation of dark-colored tars or discoloration is a common issue in aniline chemistry, often pointing towards oxidation of the aniline starting material or product.[3] This is particularly prevalent under acidic conditions or in the presence of oxidizing agents. To mitigate this:
-
Use Purified Reagents: Start with pure, colorless aniline. If your starting aniline is discolored, consider purifying it by distillation, possibly over zinc dust, to remove oxidation products.[1]
-
Inert Atmosphere: Conducting your reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.
-
Temperature Control: Avoid excessive temperatures, as this can promote oxidation and other side reactions leading to polymerization.[1][3]
Q4: My halogenation of aniline is producing multiple halogenated products instead of the desired mono-halogenated derivative. How can I improve selectivity?
A4: The amino group of aniline is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic attack, often leading to polyhalogenation. To achieve selective monohalogenation, it's necessary to temporarily reduce the activating effect of the amino group. The most common and effective strategy is to protect the amino group by acetylation to form acetanilide. The acetyl group moderates the reactivity of the ring, which typically allows for controlled, selective halogenation at the para position due to steric hindrance. Following the halogenation step, the acetyl group can be easily removed by hydrolysis to yield the desired monohalogenated aniline.
Q5: I've identified an unexpected byproduct in my cross-coupling reaction. What are the likely side reactions?
A5: In transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, a common side reaction is the homocoupling of the aniline derivative. This occurs when two aniline molecules react with each other instead of the intended coupling partner. To minimize this, you can screen different bulky, electron-rich phosphine ligands and optimize the choice of base. Another potential side reaction is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. This can be suppressed by protecting the N-H group of the aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in aniline derivative synthesis?
A1: Impurities in aniline derivative synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials (e.g., nitrobenzene in aniline synthesis), residual solvents (e.g., benzene, toluene), and byproducts formed during the reaction (e.g., isomeric products, over-reaction products, and dimers).[4]
-
Degradation Impurities: These arise from the breakdown of the product over time, especially with exposure to air and light. Common examples include oxidation products like p-benzoquinone and various polymeric byproducts, which often cause a red or brown discoloration.[4][5]
-
Elemental Impurities: Trace amounts of heavy metals, such as lead, cadmium, arsenic, and mercury, may be present, often originating from the catalysts used in the synthesis.[4]
Q2: What are the best analytical techniques for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from its impurities and for quantifying their respective amounts.[4]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer, GC-MS provides structural information about the impurities, aiding in their identification.[4]
Q3: How can I effectively purify my final aniline derivative product?
A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities. Common techniques include:
-
Column Chromatography: This is a standard and widely used method for purifying organic compounds. A silica gel column with a suitable solvent system can effectively separate the target compound from less polar and more polar impurities.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for removing impurities.
-
Acid-Base Extraction: The basic nature of the aniline functional group can be exploited for purification. By dissolving the crude product in an organic solvent and washing it with a dilute acid solution, the basic aniline derivative can be extracted into the aqueous layer. The pH of the aqueous layer can then be adjusted to precipitate the purified product.
-
Steam Distillation: This technique is particularly useful for purifying aniline itself, as it allows for the separation of aniline from non-volatile impurities and byproducts.[1][5]
Quantitative Data on Impurities
The following table summarizes some examples of quantitative data related to impurities in aniline and its derivatives. It is important to note that impurity levels are highly dependent on the specific reaction conditions, purity of starting materials, and workup procedures.
| Impurity Type | Compound | Typical Concentration/Level | Analytical Method | Reference |
| Process-Related Byproduct | Aniline in Indigo | Up to 0.6% | HPLC | [6] |
| Process-Related Byproduct | N-methylaniline in Indigo | Up to 0.4% | HPLC | [6] |
| Various Anilines | Method Detection Limit (MDL) in Water | 0.66 - 2.3 µg/L | GC-NPD | |
| Various Anilines | Linearity Range in Water | 40 - 800 µg/L | GC-NPD | |
| Aniline in Serum | Assay Linearity | 0.5 - 25.0 mg/L | GC-MS | [7] |
| Aniline in Serum | Detection Limit | 0.1 mg/L | GC-MS | [7] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Aniline Derivatives
This protocol provides a general framework for the analysis of substituted aniline compounds using reversed-phase HPLC with UV detection.[8]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A mixture of methanol or acetonitrile and water is typically effective. For example, a 60:40 (v/v) mixture of methanol and water can be used. The mobile phase should be filtered and degassed before use.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[9]
-
Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of the aniline derivative at known concentrations in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL).[9]
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the impurities by comparing their retention times and peak areas to the calibration curve.
-
Protocol 2: General Procedure for GC-MS Analysis of Halogenated Aniline Derivatives
This protocol outlines a general method for the analysis of halogenated anilines using GC-MS.[10]
-
Instrumentation: A standard GC-MS system.
-
GC Column: A suitable capillary column, for example, a VF-1701ms (30 m x 0.25 mm, 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.[10]
-
-
Injector: Splitless mode at 250°C.[10]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Optional Derivatization (for improved chromatography):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Evaporate the reaction mixture to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.[10]
-
-
Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.
Visualizations
Caption: Troubleshooting workflow for aniline derivative synthesis.
Caption: General analytical workflow for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-[(4-Methylpiperazin-1-yl)methyl]aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a basic aromatic amine, are:
-
Column Chromatography: Effective for removing a wide range of impurities, but may require optimization to prevent issues related to the basicity of the compound.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.
-
Acid-Base Extraction: Useful for separating the basic product from neutral or acidic impurities.
Q2: My compound is streaking or tailing significantly on the silica gel column. What can I do?
A2: This is a common issue when purifying basic amines on standard silica gel, which is slightly acidic. The interaction between the basic amine and acidic silanol groups on the silica surface causes poor separation. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.5-2%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[1]
-
Use a different stationary phase: Consider using deactivated or basic stationary phases like amine-deactivated silica gel or alumina.
Q3: What are some good starting solvents for the recrystallization of this compound?
A3: For aromatic amines like the target compound, a good starting point for solvent screening includes polar protic solvents, non-polar aromatic solvents, and their mixtures.[2][3] Based on general principles and data from similar compounds, consider the following:
-
Single Solvents: Ethanol, methanol, isopropanol, or toluene.[2][3]
-
Mixed Solvent Systems: Ethanol/water, acetone/water, or toluene/hexane.[2][3] The ideal system is one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: Oiling out occurs when the compound comes out of the solution as a liquid above its melting point or due to high supersaturation.[2] To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites at the liquid-air interface.[2]
-
Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.[2]
-
Slow down the cooling process: Allow the solution to cool more gradually. Using an insulated container can help.
-
Adjust the solvent system: Re-dissolve the oil by heating and add more of the "good" solvent to reduce the concentration, then cool slowly.[2] Alternatively, select a solvent with a lower boiling point.
Q5: What are the likely impurities I might encounter?
A5: The impurities will largely depend on the synthetic route. A common method for synthesizing this compound is the reductive amination of 3-aminobenzaldehyde with N-methylpiperazine. Potential impurities from this process include:
-
Unreacted starting materials (3-aminobenzaldehyde and N-methylpiperazine).
-
The intermediate imine.
-
Over-alkylation products, though less common with reductive amination.[5]
-
Byproducts from the reducing agent.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Product is not eluting from the column | 1. Mobile phase is not polar enough.2. Strong interaction with the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system).2. Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[1] |
| Poor separation of product and impurities | 1. Inappropriate mobile phase polarity.2. Co-elution of impurities with similar polarity. | 1. Optimize the solvent system using TLC first. Test different solvent systems (e.g., ethyl acetate/hexane vs. DCM/methanol).2. Use a shallower gradient or isocratic elution if the spots are close on TLC. |
| Product appears to be degrading on the column | The acidic nature of the silica gel may be causing decomposition. | 1. Use a less acidic stationary phase like neutral alumina.2. Minimize the time the compound spends on the column by running it faster (if separation allows). |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low recovery of the final product | 1. Using an excessive amount of solvent.2. Incomplete crystallization.3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required for complete dissolution.[2]2. Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize crystal formation.[2]3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The recrystallized product is still impure | 1. The cooling process was too rapid, trapping impurities in the crystal lattice.2. The chosen solvent is not effective at leaving impurities in the mother liquor. | 1. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.2. Perform a second recrystallization, possibly with a different solvent system. |
| The product does not dissolve in the hot solvent | The solvent is not a suitable choice for this compound. | Select a more polar solvent or a different solvent system.[3] |
Quantitative Data Summary
Disclaimer: The following data is based on general protocols for similar compounds and should be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Recommended Mobile Phase System | Basic Modifier (if needed) | Typical Application |
| Silica Gel (60 Å, 230-400 mesh) | Dichloromethane (DCM) / Methanol (MeOH) | 0.5 - 2% Triethylamine (Et₃N) or Ammonium Hydroxide | For separating the product from more polar or less polar impurities. |
| Silica Gel (60 Å, 230-400 mesh) | Ethyl Acetate (EtOAc) / Hexane | 0.5 - 2% Triethylamine (Et₃N) | A less polar system, good for separating less polar impurities. |
| Neutral Alumina | Dichloromethane (DCM) / Methanol (MeOH) | Not usually required | An alternative to silica gel to avoid issues with acidity. |
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Solubility Profile | Notes |
| Ethanol | Good solubility when hot, lower solubility when cold. | A good starting point for many aromatic amines.[2] |
| Methanol | Similar to ethanol, may have slightly higher solubility. | A patent for a similar compound suggests crystallization from methanol.[6] |
| Toluene | Good for less polar compounds; may require a co-solvent. | Can be effective for aromatic compounds.[2] |
| Ethanol / Water | The compound is soluble in ethanol and less soluble in water. | Water acts as an anti-solvent.[2] |
| Toluene / Hexane | The compound is soluble in toluene and less soluble in hexane. | Hexane acts as an anti-solvent.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or Hexane/EtOAc 9:1).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol or ethyl acetate) to elute the compounds. For this basic amine, a common eluent system is a gradient of 0-10% methanol in DCM, with 1% triethylamine added to both solvents.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a desiccator for final drying.
-
Visualizations
References
Technical Support Center: Enhancing the Solubility of Piperazine-Based Compounds for Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of piperazine-based compounds in experimental assays.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Problem: A common challenge arises when a piperazine-based compound, dissolved in a high-concentration organic solvent stock (e.g., DMSO), precipitates upon dilution into an aqueous assay buffer. This phenomenon, often called "crashing out," can lead to inaccurate and unreliable assay results.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting compound precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: Why do many piperazine-based compounds have poor aqueous solubility?
A1: While the piperazine ring itself is hydrophilic, the overall solubility of a piperazine-based compound is determined by the entire molecular structure.[2] Often, these compounds are large and possess lipophilic moieties that dominate their physicochemical properties, leading to poor solubility in aqueous media.
Q2: What are the first steps I should take to improve the solubility of my piperazine-based compound for an in vitro assay?
A2: Start with the simplest and most common techniques:
-
pH Adjustment: The piperazine moiety is basic. Lowering the pH of your aqueous buffer can lead to the protonation of the piperazine nitrogens, forming a more soluble salt.[1]
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is low (typically <1% for cell-based assays) but sufficient to help maintain solubility.[1]
Q3: My compound's solubility is still problematic after trying pH adjustment and co-solvents. What are the next steps?
A3: If basic methods are insufficient, you should consider more advanced formulation strategies:
-
Salt Formation: Converting the piperazine free base into a salt with a suitable counter-ion can dramatically increase aqueous solubility. A salt screening study is often performed to identify the optimal salt form.
-
Nanosuspension: This involves reducing the particle size of your compound to the nanometer range, which increases the surface area and dissolution rate.
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable coformer can alter the crystal lattice and improve solubility.[3][4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming an "inclusion complex" with enhanced aqueous solubility.[5][6]
Q4: Can I use a combination of solubility enhancement techniques?
A4: Yes, and this is often a very effective strategy. For example, you could create a hydrochloride salt of your piperazine derivative (chemical modification) and then formulate it as a nanosuspension (physical modification) to achieve optimal solubility and dissolution characteristics for your assay.
Q5: How do I determine the solubility of my compound?
A5: There are two common types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput method often used in early drug discovery.
-
Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound in a saturated solution in equilibrium with its solid form. It is a more time-consuming but accurate measurement.
You can find detailed protocols for these assays in the "Experimental Protocols" section below.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of piperazine-based and other relevant compounds using various techniques.
Table 1: Solubility Enhancement by Salt Formation
| Parent Compound | Salt Form | Solvent | Solubility of Parent (µg/mL) | Solubility of Salt (µg/mL) | Fold Increase |
| IIIM-290 | Hydrochloride | Water | ~8.6 | 387 | ~45 |
| Ibuprofen | Piperazine (1:0.5) | Water | 0.021 | >0.21 | >10[5] |
| Indomethacin | Piperazine (1:0.5) | Water | 0.0009 | >0.009 | >10[5] |
Table 2: Solubility Enhancement by Co-crystallization
| Parent Compound | Coformer | Solvent | Solubility of Parent (µg/mL) | Solubility of Co-crystal (µg/mL) | Fold Increase |
| Daidzein | Piperazine | Water (pH 1.2) | 3.31 | 12.91 | 3.9[3][4] |
| Daidzein | Piperazine | Water (pH 4.5) | 3.25 | 10.08 | 3.1[3][4] |
| Daidzein | Piperazine | Water (pH 6.8) | 4.24 | 20.77 | 4.9[3][4] |
| Daidzein | Piperazine | Water | 4.86 | 295.75 | 60.8[3][4] |
Table 3: Solubility Enhancement by Cyclodextrin Complexation
| Parent Compound | Cyclodextrin | Stoichiometry | Stability Constant (Kc) | Solubility Enhancement |
| Piperine | β-Cyclodextrin | 1:1 | - | Significant increase in phase solubility[5] |
| Piperine | HP-β-Cyclodextrin | 1:1 | ~2x higher than β-CD | Significant increase in phase solubility[6] |
| Silymarin | β-Cyclodextrin | 1:1 | 722 M-1 | Improved solubility and dissolution rate[7] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[1]
Materials:
-
Piperazine-based compound (solid)
-
Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Protocol 2: Kinetic Solubility Assay (Nephelometry)
This high-throughput assay determines the concentration at which a compound precipitates from an aqueous buffer after dilution from a DMSO stock.[8]
Materials:
-
Test compound in 100% DMSO (e.g., 10 mM stock)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom assay plates
-
Nephelometer
Procedure:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
In a separate 96-well plate, add the aqueous assay buffer.
-
Transfer a small volume of the serially diluted DMSO stock to the corresponding wells of the buffer plate.
-
Mix and incubate at a controlled temperature for a set period (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Protocol 3: Preparation of a Nanosuspension by Precipitation
This method creates nanoparticles of the drug to enhance its dissolution rate.[6][9]
Materials:
-
Piperazine-based compound
-
Water-miscible organic solvent (e.g., DMSO, acetone)
-
Aqueous solution containing a stabilizer (e.g., 0.5% PVA or Tween 60)[6]
-
High-speed stirrer or homogenizer
Procedure:
-
Organic Phase: Dissolve the piperazine-based compound in the organic solvent.
-
Aqueous Phase: Dissolve the stabilizer in water.
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent change will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
Mandatory Visualization
Signaling Pathway: CXCR4 Signaling
Many piperazine-based compounds act as antagonists for G-protein coupled receptors (GPCRs), such as the C-X-C chemokine receptor type 4 (CXCR4). The diagram below illustrates the general signaling cascade initiated by the binding of the natural ligand, CXCL12, to CXCR4. Piperazine-based antagonists would block this process.
Caption: Simplified CXCR4 signaling pathway upon ligand binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. ucd.ie [ucd.ie]
Stability issues of 3-[(4-Methylpiperazin-1-yl)methyl]aniline in solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of 3-[(4-Methylpiperazin-1-yl)methyl]aniline in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work. The information provided is based on the known chemical properties of the aniline and N-methylpiperazine moieties and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the following factors, extrapolated from data on anilines and piperazines:
-
pH: The compound's stability is expected to be pH-dependent. Aniline derivatives are susceptible to oxidation, and the rate of oxidation can be influenced by pH.
-
Oxidation: The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored impurities and potential polymerization. The tertiary amine in the methylpiperazine ring is also susceptible to oxidation, potentially forming an N-oxide.
-
Light: Aromatic amines, including anilines, are often sensitive to light. Photodegradation can lead to the formation of various degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including oxidation and hydrolysis.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in certain degradation reactions, while residual peroxides in solvents like THF or diethyl ether can promote oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation of the Aniline Moiety: The primary amino group on the aniline ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. These degradation products are often colored, leading to a discoloration of the solution.
-
Oxidation of the Piperazine Nitrogen: The tertiary amine of the N-methylpiperazine ring can be oxidized to form the corresponding N-oxide.
-
Oxidation of the Methylene Bridge: Drawing parallels with benzylamines, the methylene group connecting the aniline and piperazine rings could be a site for oxidative degradation, potentially leading to the formation of an imine and subsequent hydrolysis to an aldehyde.
-
Photodegradation: Exposure to UV or visible light can induce complex degradation pathways, leading to a variety of products.
Q3: My solution of this compound is changing color (e.g., turning yellow or brown). What is the likely cause?
A3: Color change is a common indicator of aniline oxidation. Freshly purified aniline is often colorless or pale yellow, but it can darken upon exposure to air and light due to the formation of colored oxidation products and polymers. To mitigate this, it is crucial to handle and store the compound and its solutions with protection from light and oxygen.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of your solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, keep solutions at -20°C or below. For short-term use, refrigeration at 2-8°C is advisable.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
pH: If compatible with your experimental design, maintaining a neutral pH may help to minimize pH-catalyzed degradation.
Troubleshooting Guides
Issue 1: Rapid loss of compound purity observed by HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | - Prepare solutions using freshly deoxygenated solvents. - Sparge the solution with an inert gas (nitrogen or argon) before sealing the container. - Avoid using solvents known to form peroxides (e.g., aged THF, diethyl ether) unless they have been freshly tested and purified. |
| Photodegradation | - Conduct all experimental manipulations under low-light conditions. - Use amber glassware or light-blocking containers for solution preparation and storage. |
| pH-Mediated Degradation | - If possible, buffer the solution to a neutral pH. - Investigate the stability of the compound at different pH values to determine the optimal range for your experiments. |
| Contaminated Solvent | - Use high-purity, HPLC-grade solvents. - Filter solvents before use. |
Issue 2: Appearance of new peaks in the HPLC chromatogram upon storage.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the unknown peaks. - Use a mass spectrometer detector (LC-MS) to obtain mass information on the new peaks to aid in their identification. |
| Interaction with Excipients or Container | - If the compound is in a formulation, assess its compatibility with all excipients. - Ensure the container material is inert and does not leach any substances that could react with the compound. |
Summary of Potential Degradation Products and Analytical Data
The following table summarizes the potential degradation products based on the known reactivity of the aniline and piperazine moieties. The analytical characteristics are hypothetical and would need to be confirmed experimentally.
| Potential Degradant | Potential Formation Pathway | Expected Change in Polarity | Potential m/z [M+H]⁺ |
| N-oxide derivative | Oxidation of the N-methylpiperazine nitrogen | More polar | 222.16 |
| Iminium intermediate | Oxidation of the methylene bridge | More polar | 204.14 |
| Aldehyde derivative | Hydrolysis of the iminium intermediate | More polar | 135.07 (aniline-aldehyde portion) |
| Dimerized/Polymerized products | Oxidation of the aniline moiety | Less polar | Variable |
| Nitroso/Nitro derivatives | Oxidation of the aniline nitrogen | More polar | 220.14 (Nitroso), 236.14 (Nitro) |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated for specificity by demonstrating that the degradation products generated during the forced degradation study are well-resolved from the parent peak and from each other.
Visualizations
Technical Support Center: Optimizing N-Methylation of Anilines
Welcome to the technical support center for the N-methylation of anilines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-methylation of anilines.
Problem 1: Low or No Conversion to N-Methylaniline
Question: My N-methylation reaction is showing low or no conversion of the starting aniline. What are the potential causes and how can I improve the yield?
Answer:
Low yields in aniline N-methylation can arise from several factors, ranging from reagent purity to suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Reagent and Solvent Purity: Ensure that all reagents, especially the solvent (e.g., methanol), are anhydrous. Water can poison the catalyst and interfere with the reaction.
-
Catalyst Activity: The catalyst may be inactive or have low efficacy.
-
Catalyst Choice: If using a catalytic method, screen different catalysts known for N-alkylation, such as those based on Ruthenium (Ru) or Iridium (Ir).[1][2]
-
Catalyst Loading: The catalyst concentration might be too low. While lower loadings are desirable, a slight increase can sometimes significantly improve conversion. For instance, in some Ru-catalyzed systems, increasing the catalyst loading from 0.3 mol% to 0.5 mol% can boost conversion.[1]
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. For many Ru- or Ir-catalyzed methylations with methanol, temperatures between 100°C and 150°C are common.[1][2] However, excessively high temperatures can lead to byproduct formation. A systematic temperature screen is recommended.
-
Choice of Base: The type and amount of base are critical.
-
Base Strength: While strong bases like KOtBu are often used, weaker bases such as Cs₂CO₃ or even NaOH can be effective and are often preferred for milder reaction conditions.[1][3]
-
Base Equivalents: The stoichiometry of the base can be crucial. For some systems, as little as 0.5 equivalents of a weak base like Cs₂CO₃ can be sufficient.[1]
-
-
Inert Atmosphere: Many N-methylation catalysts are sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and may react more slowly.[5] For these substrates, higher temperatures, longer reaction times, or more active catalyst systems may be necessary. Conversely, anilines with electron-donating groups are generally more reactive.[2]
A logical workflow for troubleshooting low yield is presented below.
Problem 2: Over-methylation Leading to Di- or Tri-methylated Products
Question: My reaction is producing a significant amount of N,N-dimethylaniline instead of the desired N-methylaniline. How can I improve the selectivity for mono-methylation?
Answer:
Over-alkylation is a frequent side reaction because the mono-methylated product is often more nucleophilic than the starting aniline, making it more susceptible to further methylation.[6] Here are several strategies to enhance selectivity for the mono-methylated product:
-
Stoichiometric Control: Use a large excess of the aniline relative to the methylating agent. This increases the probability of the methylating agent reacting with the more abundant primary aniline.[6]
-
Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity by disfavoring the second methylation step.[6]
-
Shorter Reaction Time: Monitor the reaction progress closely (e.g., by GC or TLC) and stop it once the desired mono-methylated product is maximized.
-
-
Choice of Methylating Agent: While methanol is a common and green methylating agent, other reagents like dimethyl carbonate (DMC) in the presence of zeolite catalysts have shown high selectivity for mono-methylation.[7]
-
Catalyst Selection: Certain catalytic systems are designed to favor mono-alkylation. For instance, some iridium-based catalysts have demonstrated high selectivity for the N-monomethylation of anilines.[2] Heterogeneous catalysts can also enhance selectivity due to steric hindrance within their pores.[6]
-
Controlled Addition of Reagents: Slow, dropwise addition of the methylating agent can help maintain its low concentration throughout the reaction, thereby reducing the likelihood of over-methylation.
The diagram below illustrates the competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the "borrowing hydrogen" mechanism in the context of N-methylation with methanol?
A1: The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a highly atom-economical catalytic cycle for N-alkylation using alcohols as alkylating agents.[8] The process, catalyzed by transition metals like ruthenium or iridium, involves the following key steps:
-
Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the methanol, oxidizing it to formaldehyde.
-
Condensation: The in-situ generated formaldehyde reacts with the aniline to form an imine (or enamine) intermediate, releasing a molecule of water.
-
Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final N-methylated aniline product and regenerating the active catalyst.[8][9]
The sole byproduct of this process is water, making it an environmentally friendly method.[1]
The diagram below outlines the "borrowing hydrogen" catalytic cycle.
Q2: How do electron-donating and electron-withdrawing groups on the aniline ring affect the N-methylation reaction?
A2: The electronic nature of substituents on the aniline ring significantly influences its nucleophilicity and, consequently, the reaction rate and yield.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic. This generally leads to higher reactivity and faster reaction rates. In some cases, anilines with EDGs can be quantitatively converted to their N-methylated derivatives in high yields.[2]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density on the nitrogen, making the aniline less nucleophilic and less reactive.[2][5] Reactions with these substrates often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts, and may still result in lower yields.[2][5] For instance, the N-methylation of 4-(trifluoromethyl)aniline can result in significantly lower conversion compared to aniline under the same conditions.[2]
Q3: What are some common purification methods to isolate the N-methylaniline product?
A3: After the reaction, the crude mixture typically contains the N-methylaniline product, unreacted aniline, any over-methylated byproducts, the catalyst, and the base. Common purification methods include:
-
Column Chromatography: This is a widely used and effective method for separating the desired product from other components. Silica gel is a common stationary phase.[1][4]
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification technique, especially for larger-scale reactions.
-
Acid-Base Extraction: This method can be used to separate the amine products from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amines and transfer them to the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent. This method, however, may not effectively separate aniline, N-methylaniline, and N,N-dimethylaniline from each other due to their similar basicities.
-
Chemical Separation: For mixtures of aniline, N-methylaniline, and N,N-dimethylaniline, the Hinsberg test principle can be applied. Reacting the mixture with phenylsulfonyl chloride in the presence of a base will result in different products for the primary, secondary, and tertiary amines, which can then be separated based on their solubility differences.[10]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Methylation of Aniline with Methanol
| Catalyst System | Base | Temp. (°C) | Time (h) | Aniline Conversion (%) | N-Methylaniline Yield (%) | Selectivity (%) | Reference |
| (DPEPhos)RuCl₂(PPh₃) | Cs₂CO₃ (0.5 eq) | 140 | 12 | >99 | 98 | >99 | [1] |
| Ir(I)-NHC Complex | Cs₂CO₃ (0.5 eq) | 150 | 5 | 97 | - | >99 (for mono-methylation) | [2] |
| Cyclometalated Ru Complex | NaOH (0.1 eq) | 60 | 22 | >99 | 95 | >99 | [3] |
| Mn PNP Pincer Complex | NaOH | 60 | - | - | - | - | [3] |
Table 2: Effect of Aniline Substituents on Ru-Catalyzed N-Methylation
| Aniline Derivative | Yield of N-Methylated Product (%) | Reaction Conditions | Reference |
| 4-Methylaniline | 97 | 0.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h | [1] |
| 4-Methoxyaniline | 96 | 0.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h | [1] |
| 4-Chloroaniline | 95 | 0.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h | [1] |
| 4-Nitroaniline | 58 (as N-methylaniline after reduction) | 0.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h | [1] |
| 2,6-Dimethylaniline | No reaction | 2 mol% Ir catalyst, 1 eq base, 48h | [2] |
Experimental Protocols
Protocol 1: General Procedure for Ru-Catalyzed N-Methylation of Amines with Methanol [1][4]
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%) and the base (e.g., Cs₂CO₃, 0.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the aniline (1.0 mmol) and anhydrous methanol (1 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 140°C). Stir the reaction mixture for the specified time (e.g., 12 hours).
-
Work-up: After the reaction is complete, cool the tube to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure N-methylaniline product.
Protocol 2: General Procedure for Ir-Catalyzed N-Methylation of Amines with Methanol [2]
-
Reaction Setup: In a glovebox, charge a thick-walled glass reaction tube fitted with a high-vacuum stopcock with the Iridium catalyst (e.g., Ir(I)-NHC complex, 0.5 mol%) and the base (e.g., Cs₂CO₃, 0.5 equivalents).
-
Reagent Addition: Outside the glovebox, under an argon atmosphere, add methanol (1.5 mL), the aniline (0.5 mmol), and an internal standard (e.g., mesitylene, 0.25 mmol).
-
Reaction: Stir the resulting mixture at room temperature until all solids are dissolved. Then, place the reaction tube in a preheated oil bath at the desired temperature (e.g., 150°C) for the specified time.
-
Analysis: After cooling, the conversion and selectivity can be determined by gas chromatography (GC) analysis of the reaction mixture.
-
Purification: For isolation of the product, the reaction mixture can be cooled, filtered to remove the catalyst and base, and the solvent evaporated. The residue can then be purified by column chromatography.
References
- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. iris.unive.it [iris.unive.it]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Mimicking transition metals in borrowing hydrogen from alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01681D [pubs.rsc.org]
- 10. quora.com [quora.com]
Technical Support Center: Troubleshooting Reductive Alkylation
Welcome to the technical support center for reductive alkylation. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reductive alkylation reaction is showing low to no conversion. What are the primary areas I should investigate?
Low conversion in reductive amination can often be traced back to one or more of the following factors:
-
Inefficient Imine/Enamine Formation: The initial equilibrium between the carbonyl compound and the amine may not favor the formation of the crucial imine or enamine intermediate. This can be due to steric hindrance, unfavorable electronic effects (e.g., with electron-poor aryl amines), or the presence of water, which can hydrolyze the imine.[1]
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is generally favored under slightly acidic conditions (pH 4-7).[2] If the pH is too low, the amine will be protonated and thus non-nucleophilic. Conversely, if the pH is too high, the carbonyl group is not sufficiently activated for the nucleophilic attack.[1]
-
Incorrect Choice or Inactive Reducing Agent: The selected reducing agent may be too reactive, reducing the starting carbonyl before imine formation, or not reactive enough to reduce the imine.[1][3] Reagents can also degrade over time.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1]
-
Side Reactions: Several side reactions can compete with the desired reductive amination, such as the reduction of the starting carbonyl to an alcohol or aldol condensations.[4][5]
Q2: How can I determine if imine formation is the rate-limiting step and how can I improve it?
To confirm if imine formation is the issue, you can monitor the reaction mixture before adding the reducing agent using techniques like TLC, LC-MS, or NMR to check for the presence of the imine intermediate.[2]
To promote imine formation:
-
pH Adjustment: Ensure the reaction pH is within the optimal range of 4-7. Acetic acid is commonly used for this purpose.[1][2]
-
Removal of Water: Since water is a byproduct of imine formation and can shift the equilibrium back towards the starting materials, removing it can drive the reaction forward. This can be achieved by:[5][6]
-
Lewis Acid Catalysis: For less reactive substrates, adding a Lewis acid such as Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack.[3][8]
Q3: I suspect my reducing agent is the problem. How do I choose the right one and ensure it's active?
The choice of reducing agent is critical for a successful reaction. A common issue is the reducing agent being either too strong, leading to the reduction of the starting carbonyl, or too weak to reduce the imine.[1][3]
To troubleshoot issues with the reducing agent:
-
Verify Activity: Test the reducing agent on a simple, reliable substrate to confirm its activity. Borohydride reagents can degrade over time.[1]
-
Select an Appropriate Reagent: Consider the reactivity of your specific substrates. For many applications, a mild and selective reducing agent is preferable.
| Reducing Agent | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | A mild and highly selective reagent, effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. It is often the reagent of choice due to high yields and fewer side products.[2][6][7] It is also less toxic than sodium cyanoborohydride.[3][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Offers excellent selectivity for the iminium ion over the carbonyl group, making it suitable for one-pot reactions.[7][9] However, it is highly toxic and can generate cyanide byproducts, requiring careful handling.[2][7] It is most effective at a slightly acidic pH (around 4-5).[9][10] |
| Sodium Borohydride (NaBH₄) | A stronger and more cost-effective reducing agent.[7] It can reduce both the imine and the starting carbonyl.[2] To avoid reducing the starting material, it is often best used in a two-step procedure where the imine is formed first before the addition of NaBH₄.[3][7] |
| Catalytic Hydrogenation (H₂/Pd, etc.) | A versatile and "green" method that can be highly selective under mild conditions.[6] However, the catalyst can be deactivated by the amine substrate, imine intermediate, or amine product.[1][6] |
Troubleshooting Workflow
If you are experiencing low conversion rates, follow this logical troubleshooting workflow to identify and resolve the issue.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general procedure for the direct synthesis of a secondary amine from an aldehyde and a primary amine.[2]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Primary amine (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the aldehyde.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is particularly useful when using a less selective reducing agent like NaBH₄ or when dealing with substrates prone to side reactions.[2][7]
Step A: Imine Formation
-
Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent (e.g., Methanol, Toluene).[7]
-
If desired, add a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) to drive the equilibrium towards imine formation.[2][7]
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR.
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[2]
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, keeping the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Scaling Up the Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl] Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-[(4-methylpiperazin-1-yl)methyl] derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to prepare 4-[(4-methylpiperazin-1-yl)methyl] derivatives?
A1: The most prevalent and scalable methods are the Mannich reaction and direct reductive amination. Reductive amination, in particular, is often favored for its efficiency and high yields, sometimes reaching 95-99% on a large scale.[1] The Mannich reaction is also a versatile tool for creating these derivatives, especially for producing β-amino carbonyl compounds which can be crucial intermediates.[2][3][4]
Q2: My reductive amination reaction is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in reductive amination can stem from several factors. Key areas to investigate include the choice of reducing agent, reaction conditions, and the stability of the intermediate imine. Sodium triacetoxyborohydride (STAB) is often a reliable and mild reducing agent for this transformation.[1][5] Ensure that the imine formation is complete before the addition of the reducing agent. You can monitor this step by techniques like TLC or ¹H NMR. Also, consider that side reactions, such as the reduction of the aldehyde starting material or acetylation of the amine by STAB byproducts, can lower the yield.[6]
Q3: After the workup of my reductive amination, I obtained a viscous yellow oil instead of the expected crystalline solid. What are the next steps for purification?
A3: Obtaining a viscous oil suggests the presence of impurities, unreacted starting materials, or residual solvent.[6] A proper aqueous workup with a base, such as sodium bicarbonate or sodium carbonate, is crucial to neutralize acidic byproducts from the reducing agent.[6] For purification, several methods can be employed:
-
Column Chromatography: Effective for removing a wide range of impurities.[7][8]
-
Acid-Base Extraction: As the product is basic, you can wash the organic layer with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product into an organic solvent.
-
Crystallization as a Salt: The product can often be precipitated as a hydrochloride (HCl) salt, which is a common technique to obtain a pure, crystalline solid.[6]
Q4: I am observing significant byproduct formation during my scale-up. How can I minimize this?
A4: Byproduct formation is a common challenge during scale-up. For piperazine derivatives, the most frequent side reaction is di-substitution if piperazine itself is a starting material.[7][9] When using 1-methylpiperazine, this is avoided. However, other side reactions can occur. To minimize byproducts:
-
Control Reaction Temperature: Run the reaction at the optimal temperature; sometimes, lower temperatures and slower addition of reagents can improve selectivity.[9]
-
Use High-Purity Starting Materials: Impurities in starting materials can lead to unexpected side reactions.
-
Optimize Stoichiometry: Ensure the molar ratios of reactants are precise. For reductive amination, a slight excess of the amine or aldehyde may be used to drive the reaction to completion, but this must be balanced with purification challenges.[6]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Suggested Solution | Relevant Reaction |
| Inefficient Imine/Iminium Ion Formation | Ensure anhydrous conditions. For reductive amination, a protic solvent like methanol can sometimes facilitate imine formation, but check compatibility with your reducing agent.[6] For the Mannich reaction, slightly acidic conditions are often required. | Reductive Amination, Mannich |
| Suboptimal Reducing Agent | Sodium triacetoxyborohydride (STAB) is generally effective and mild.[1] If using NaBH₄, imine formation should be complete before its addition to prevent aldehyde reduction.[1] | Reductive Amination |
| Decomposition of Starting Material or Product | If using a strong base, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[9][10] Monitor reaction temperature closely to avoid thermal degradation. | General |
| Incomplete Reaction | Increase reaction time or temperature moderately. Monitor progress by TLC or LC-MS to determine the optimal endpoint. Confirm the activity of any catalysts used. | General |
Issue 2: Product Purity and Isolation
| Potential Cause | Suggested Solution | Relevant Reaction |
| Presence of Unreacted 1-Methylpiperazine | During workup, perform an acidic wash to remove the basic starting material. Alternatively, use column chromatography for purification.[7] | General |
| Formation of Di-substituted Byproducts | This is a primary concern when using piperazine. Strategies include using a large excess (3-10 equivalents) of piperazine or employing a mono-Boc protecting group strategy.[7][9] | General Piperazine Synthesis |
| Residual Acidic Byproducts | Quench the reaction thoroughly with an aqueous base solution (e.g., NaHCO₃, Na₂CO₃) until the aqueous layer is basic (pH > 8).[6] | Reductive Amination |
| Product is a Non-Crystalline Oil | Purify via column chromatography.[8] Attempt crystallization from a different solvent system or convert the product to a crystalline salt (e.g., HCl or fumarate salt) for easier handling and purification.[6] | General |
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Reductive Amination
This protocol is adapted from a procedure for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[1]
-
Setup: In a suitable jacketed glass reactor under an inert atmosphere (e.g., Nitrogen), add a solution of the appropriate 4-formyl-substituted aromatic compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or Methanol).
-
Reagent Addition: Add 1-methylpiperazine (1.1 to 1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture to 0-5 °C. In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent. Add the reducing agent slurry to the reaction mixture portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Protocol 2: General Synthesis via Mannich Reaction
This is a general procedure based on the principles of the Mannich reaction.[3][4]
-
Setup: To a round-bottom flask, add the compound containing an active hydrogen (1.0 eq), 1-methylpiperazine (1.1 eq), and a suitable solvent like ethanol.
-
Iminium Ion Formation: Add aqueous formaldehyde (37%, 1.1 eq) to the mixture. Depending on the substrate, a catalytic amount of acid (e.g., HCl) may be required.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC. In many cases, the product may precipitate spontaneously from the reaction mixture upon standing for several hours.[3]
-
Isolation: If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue using an appropriate method such as column chromatography or crystallization to yield the final Mannich base.
Visualizations
Caption: Workflow for the reductive amination synthesis and troubleshooting.
Caption: General workflow for the synthesis of Mannich bases.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oarjbp.com [oarjbp.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing degradation of aniline intermediates during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of aniline intermediates during synthesis.
Frequently Asked questions (FAQs)
Q1: Why are my aniline intermediates turning yellow, brown, or black?
A1: The discoloration of aniline intermediates is a primary indicator of degradation, most commonly due to oxidation.[1] The amino group (-NH₂) on the aniline ring makes the aromatic ring electron-rich and highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions can accelerate this process.[2][3] The colored impurities formed can include nitrobenzene, benzoquinones, and polymeric aniline species (polyaniline).[1]
Q2: What are the main causes of aniline intermediate degradation during synthesis?
A2: The primary causes of degradation are:
-
Oxidation: The electron-rich nature of the aniline ring makes it prone to oxidation, especially when exposed to air (atmospheric oxygen).[1] This is often catalyzed by metal ions.[2]
-
Polymerization: Aniline can polymerize, especially under acidic conditions or in the presence of oxidizing agents, leading to the formation of polyaniline, which is often a dark, tar-like substance.[3]
-
Side Reactions: The high reactivity of the amino group can lead to unwanted side reactions, such as over-alkylation where multiple alkyl groups are added to the nitrogen atom.[4] In reactions like nitration, the amino group can be protonated, leading to the formation of meta-substituted products instead of the expected ortho- and para-isomers.[5]
Q3: How can I prevent the oxidation of my aniline intermediates?
A3: Several strategies can be employed to prevent oxidation:
-
Working Under an Inert Atmosphere: Displacing oxygen by working under an inert gas like nitrogen or argon is a highly effective method to prevent air oxidation.[6] This can be achieved using a glovebox or a Schlenk line.[7]
-
pH Control: The rate of aniline oxidation is influenced by pH. While aniline is more stable at neutral pH, acidic conditions can sometimes increase oxidation rates.[8]
-
Use of Protecting Groups: Temporarily protecting the amino group can prevent its oxidation. Acetylation to form an acetanilide is a common and effective method.[1][9]
-
Use of Antioxidants/Reducing Agents: Adding a sacrificial substance that oxidizes more readily than aniline can protect the intermediate. Zinc dust is often used for this purpose during storage and reactions.[10][11]
Q4: What is the purpose of using a protecting group for aniline, and which one should I choose?
A4: A protecting group temporarily blocks the reactive amino group, preventing it from undergoing unwanted reactions like oxidation or side reactions during subsequent synthesis steps.[12] The most common protecting group for aniline is the acetyl group, forming an acetanilide.[6][9] This reduces the activating effect of the amino group, allowing for more controlled reactions.[9] The choice of protecting group depends on the specific reaction conditions and the stability of the intermediate.
Q5: How can I purify my aniline intermediate if it has already degraded?
A5: If your aniline intermediate has discolored due to degradation, purification is necessary. Common methods include:
-
Vacuum Distillation: This is an effective method to separate the aniline from non-volatile impurities and colored polymers.[13][14]
-
Steam Distillation: This technique can be used to purify aniline from high-boiling point impurities.
-
Recrystallization: If the aniline intermediate is a solid, recrystallization can be used to remove impurities.[11] Treating the solution with activated carbon during recrystallization can help remove colored byproducts.[6]
Troubleshooting Guides
Problem 1: My reaction mixture containing an aniline intermediate is turning dark.
| Possible Cause | Solution |
| Air Oxidation | Immediately purge the reaction vessel with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction. For future experiments, ensure all solvents are degassed and the reaction is set up under an inert atmosphere from the beginning.[6] |
| Presence of Oxidizing Agents | If reagents are suspected to be oxidizing, consider using a milder alternative or adding a reducing agent like zinc dust to the reaction mixture.[11] Ensure all reagents are pure and free from oxidizing impurities. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate degradation.[4] |
Problem 2: I am observing unexpected side products in my reaction.
| Possible Cause | Solution |
| Over-alkylation | When performing N-alkylation, use a large excess of the aniline starting material relative to the alkylating agent to favor mono-alkylation.[4] Alternatively, consider using reductive amination for better control.[4] |
| Formation of meta-isomers in Electrophilic Aromatic Substitution | The amino group can be protonated in acidic conditions, becoming a meta-director. Protect the amino group as an acetanilide before carrying out the reaction. The amide group is still an ortho-, para-director but is less activating, preventing over-reaction and directing the substitution as desired.[5][15] |
| Dehalogenation in Cross-Coupling Reactions | In palladium-catalyzed cross-coupling reactions, the halogenated aniline can undergo dehalogenation. To minimize this, use weaker bases like K₃PO₄ instead of stronger ones like NaOtBu.[6] |
Quantitative Data Summary
Table 1: Stability of Aniline under Different pH Conditions
| pH Condition | Observed Stability/Degradation | Reference |
| Acidic (pH 3) | Lower aniline degradation rate in some oxidation studies. | [16] |
| Neutral (pH 7) | Generally considered the optimal pH for storage and stability. Maximum aniline degradation occurred at this pH in one persulfate oxidation study. | [16][17] |
| Alkaline (pH > 8) | Aniline is more susceptible to degradation by ozonation at higher pH due to the formation of hydroxyl radicals. High degradation rates were also observed with persulfate at pH 11. | [8][16] |
Note: The optimal pH can be reaction-dependent.
Table 2: Physical Properties of Aniline and Acetanilide
| Property | Aniline | Acetanilide | Reference |
| Molar Mass | 93.13 g/mol | 135.17 g/mol | |
| Melting Point | -6 °C | 114.3 °C | [9] |
| Boiling Point | 184 °C | 304 °C | [13] |
| Appearance | Colorless to yellow oily liquid | White crystalline solid | [3] |
Experimental Protocols
Protocol 1: Acetylation of Aniline for Protection
This protocol describes the protection of the amino group of aniline by converting it to acetanilide.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation)[11]
-
Ice-cold water
-
Round bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, combine 10 mL of aniline with 20 mL of a pre-mixed solution of acetic anhydride and glacial acetic acid. A small amount of zinc dust can be added to prevent oxidation of the aniline.[11]
-
Set up the apparatus for reflux and gently heat the mixture in an oil bath for 15-20 minutes.[11]
-
After reflux, carefully pour the hot reaction mixture into a beaker containing ice-cold water while stirring continuously.[11]
-
Stir the mixture vigorously to hydrolyze any excess acetic anhydride and to precipitate the acetanilide.[11]
-
Collect the precipitated acetanilide by vacuum filtration using a Buchner funnel.[11]
-
The crude product can be purified by recrystallization from hot water or ethanol.[11]
Protocol 2: Deprotection of Acetanilide (Hydrolysis)
This protocol describes the removal of the acetyl protecting group to regenerate the aniline.
Materials:
-
Acetanilide
-
Aqueous Hydrochloric Acid (e.g., 10% w/v) or Sodium Hydroxide solution
-
Ethanol/Water mixture
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the acetanilide in a mixture of ethanol and water in a round bottom flask.[1]
-
Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).[1]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution. If an acid catalyst was used, add a base. If a base catalyst was used, add an acid.
-
The deprotected aniline can then be isolated by extraction with an organic solvent.
Protocol 3: Working Under an Inert Atmosphere
This protocol provides a general guide for setting up a reaction under an inert atmosphere to prevent oxidation.
Materials:
-
Schlenk flask or round bottom flask with a rubber septum
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or balloon setup
-
Degassed solvents
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.
-
Assembly: Assemble the reaction apparatus (e.g., flask with a stir bar and condenser) while it is still hot and immediately place it under a positive pressure of inert gas.
-
Purging: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[18]
-
Solvent and Reagent Addition: Add degassed solvents and reagents via a cannula or a syringe through the rubber septum while maintaining a positive pressure of the inert gas.[1][19]
-
Running the Reaction: Maintain a gentle flow of the inert gas through a bubbler throughout the reaction to ensure a constant positive pressure.
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up should be performed as quickly as possible to minimize air exposure.[1]
Visualizations
Caption: Causes of Aniline Intermediate Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. quora.com [quora.com]
- 11. byjus.com [byjus.com]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 13. texiumchem.com [texiumchem.com]
- 14. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 16. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Spectroscopic Data Validation for 3-[(4-Methylpiperazin-1-yl)methyl]aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-[(4-Methylpiperazin-1-yl)methyl]aniline and two structural isomers, 4-[(4-Methylpiperazin-1-yl)methyl]aniline and 3-(4-methylpiperazin-1-yl)aniline. Due to the limited availability of public experimental spectra for the primary compound, this guide combines predicted data with available experimental data for its alternatives to offer a valuable resource for spectroscopic data validation.
Data Summary
The following tables summarize the key spectroscopic and physical data for this compound and its structural isomers.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₁₉N₃ | 205.30 | 70-75[1] |
| 4-[(4-Methylpiperazin-1-yl)methyl]aniline | C₁₂H₁₉N₃ | 205.30 | 97-99[2] |
| 3-(4-Methylpiperazin-1-yl)aniline | C₁₁H₁₇N₃ | 191.27 | Not Available |
Table 2: Mass Spectrometry Data
| Compound | Ion | Predicted m/z | Experimental m/z [M+H]⁺ |
| This compound | [M+H]⁺ | 206.16518[3] | Not Available |
| [M+Na]⁺ | 228.14712[3] | ||
| 4-[(4-Methylpiperazin-1-yl)methyl]aniline | 206[2] | ||
| 3-(4-Methylpiperazin-1-yl)aniline | [M+H]⁺ | 192.14952[4] | Not Available |
| [M+Na]⁺ | 214.13146[4] |
Table 3: ¹H NMR Spectroscopic Data for 4-[(4-Methylpiperazin-1-yl)methyl]aniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.12 | s | 3H | -CH₃ |
| 2.29 | bs | 8H | Piperazine ring protons |
| 3.23 | s | 2H | -CH₂- |
| 4.93 | s | 2H | -NH₂ |
| 6.49 | d, J = 8.4 Hz | 2H | Aromatic protons |
| 6.89 | d, J = 8.4 Hz | 2H | Aromatic protons |
| Solvent: DMSO-d₆, Frequency: 400 MHz[2] |
Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-25 mg of the solid sample and dissolve it in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5][6]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.
-
The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[6]
Data Acquisition (¹H NMR):
-
The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for optimal resolution.
-
The prepared sample tube is placed in the spectrometer's probe.
-
Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay.
-
The spectrum is acquired, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Data is processed by phasing the spectrum, referencing the solvent peak, and integrating the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film):
-
Place a small amount of the solid sample onto a KBr plate.
-
Add a drop of a volatile solvent (e.g., CH₂Cl₂) to dissolve the sample.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Alternatively, for liquid samples, a small drop can be placed directly between two KBr plates.[7]
Data Acquisition:
-
A background spectrum of the clean KBr plate is recorded.
-
The sample-coated plate is then placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[8]
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[2]
Data Acquisition (ESI-MS):
-
The sample solution is sprayed through a heated capillary, creating charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.[9][10]
Visualizing the Workflow
The following diagrams illustrate the general workflow for spectroscopic data validation and the logical relationship between the different analytical techniques.
Caption: Workflow for Spectroscopic Data Acquisition and Validation.
Caption: Interplay of Spectroscopic Techniques for Structural Elucidation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C12H19N3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-(4-methylpiperazin-1-yl)aniline (C11H17N3) [pubchemlite.lcsb.uni.lu]
- 5. How To [chem.rochester.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Confirming the Structure of Aniline Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural determination of aniline derivatives is a cornerstone of successful research. While 1D NMR provides initial insights, 2D NMR spectroscopy is the definitive tool for elucidating complex substitution patterns and confirming molecular connectivity. This guide provides an objective comparison of key 2D NMR techniques, supported by experimental data and detailed protocols, to aid in the structural verification of aniline derivatives.
The strategic application of a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides a comprehensive picture of the molecular framework. By mapping out proton-proton and proton-carbon correlations, both through bonds and through space, these techniques leave no ambiguity in the final structural assignment.
Comparative Analysis of 2D NMR Techniques for Aniline Derivatives
The selection of 2D NMR experiments is dictated by the specific structural questions to be answered. For aniline derivatives, key challenges include determining the substitution pattern on the aromatic ring and identifying the connectivity of substituents on the nitrogen atom. The following table summarizes the primary application of each technique in this context.
| 2D NMR Technique | Information Provided | Application for Aniline Derivatives |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] | - Identifies adjacent protons on the aromatic ring, crucial for determining the substitution pattern (ortho, meta, para).- Traces the connectivity within aliphatic chains of N-alkyl or N-acyl substituents. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly bonded to a heteronucleus, most commonly ¹³C.[1][3] | - Assigns specific proton signals to their directly attached carbon atoms on the aniline ring and any substituents.- Resolves overlapping proton signals by spreading them out in the carbon dimension.[2] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[1] | - Establishes long-range connectivity, for example, between the N-H proton and carbons on an N-substituent, or between aromatic protons and substituent carbons.- Crucially confirms the point of attachment of substituents to the aniline ring or the nitrogen atom.[4] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of their through-bond connectivity.[2] | - Determines the relative stereochemistry and conformation of the molecule.- Can show spatial proximity between protons on an N-substituent and protons on the aromatic ring, confirming their relative orientation. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general guidelines and may require optimization based on the specific compound and available instrumentation.
Sample Preparation
A sample concentration of 10-20 mg in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is generally sufficient. The choice of solvent should be based on the solubility of the aniline derivative and should ideally not have signals that overlap with key resonances of the analyte.
General NMR Parameters
-
Temperature: 298 K
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Widths: Calibrated 90° pulse widths for both ¹H and ¹³C.
-
Relaxation Delay (d1): 1.5-2.0 s
COSY (Correlation Spectroscopy)
-
Pulse Sequence: Standard cosygpppqf or similar.
-
Spectral Width (¹H in F1 and F2): 10-12 ppm.
-
Number of Scans (ns): 2-8.
-
Number of Increments (t₁): 256-512.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: Standard hsqcedetgpsisp2.2 or similar.
-
Spectral Width (¹H in F2): 10-12 ppm.
-
Spectral Width (¹³C in F1): 160-200 ppm.
-
Number of Scans (ns): 2-16.
-
Number of Increments (t₁): 128-256.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Sequence: Standard hmbcgplpndqf or similar.
-
Spectral Width (¹H in F2): 10-12 ppm.
-
Spectral Width (¹³C in F1): 200-220 ppm.
-
Number of Scans (ns): 8-64.
-
Number of Increments (t₁): 256-512.
-
Long-Range Coupling Delay (¹JCH): Optimized for 8 Hz to detect ²JCH and ³JCH correlations.[4]
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Sequence: Standard noesygpph or similar.
-
Spectral Width (¹H in F1 and F2): 10-12 ppm.
-
Number of Scans (ns): 8-32.
-
Number of Increments (t₁): 256-512.
-
Mixing Time (d8): 500-800 ms (optimized based on molecular size).
Data Interpretation and Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of an unknown aniline derivative using 2D NMR and the key correlations to look for.
Caption: Experimental workflow for 2D NMR analysis.
The interpretation of the 2D NMR spectra involves a systematic process of piecing together the connectivity information from each experiment.
Caption: Logical relationships in spectral interpretation.
Expected Correlations for a Substituted Aniline
To illustrate the power of this combined approach, the following table outlines the expected key correlations for a generic N-substituted, ortho-disubstituted aniline derivative.
| Experiment | Expected Key Correlations | Structural Insight |
| COSY | - Correlation between adjacent aromatic protons (e.g., H-3 to H-4, H-4 to H-5, H-5 to H-6).- Correlations within the N-alkyl chain (e.g., N-CH₂-H to -CH₂-CH ₃). | - Confirms the ortho substitution pattern by identifying the continuous chain of coupled aromatic protons.- Establishes the structure of the N-alkyl substituent. |
| HSQC | - Cross-peaks for each protonated aromatic carbon (e.g., C-3/H-3, C-4/H-4, C-5/H-5, C-6/H-6).- Cross-peaks for each protonated carbon in the N-substituent. | - Unambiguously assigns the chemical shifts of protonated carbons in the molecule. |
| HMBC | - Correlation from the N-H proton to the carbons of the N-substituent (2 and 3 bonds away).- Correlation from the N-H proton to the ortho and para carbons of the aniline ring.- Correlations from the aromatic protons to the substituted aromatic carbons (C-1 and C-2).- Correlation from the N-substituent protons to the aniline ring carbons. | - Confirms the attachment of the substituent to the nitrogen atom.- Verifies the overall connectivity of the aniline core and its substituents. |
| NOESY | - Correlation between the N-H proton and the ortho aromatic proton (H-6).- Correlations between protons on the N-substituent and nearby aromatic protons. | - Provides information about the preferred conformation around the C-N bond.- Confirms the spatial proximity of the N-substituent and the aromatic ring. |
By systematically applying and interpreting these 2D NMR experiments, researchers can confidently and accurately determine the structure of novel aniline derivatives, a critical step in advancing chemical and pharmaceutical research.
References
A Comparative Guide to 3-[(4-Methylpiperazin-1-yl)methyl]aniline and Other Kinase Inhibitor Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor fragment 3-[(4-Methylpiperazin-1-yl)methyl]aniline against other established kinase inhibitor fragments. Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on structurally related compounds and common kinase inhibitor scaffolds. The guide aims to offer a valuable resource for researchers in the field of kinase inhibitor discovery by presenting relevant data, experimental protocols, and conceptual diagrams to inform fragment-based drug design strategies.
Introduction to Kinase Inhibitor Fragments
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel and potent kinase inhibitors. This approach involves screening low molecular weight compounds (fragments) that can be optimized into more potent lead compounds. The aniline and piperazine moieties are prevalent scaffolds in many approved and investigational kinase inhibitors, valued for their ability to form key interactions within the ATP-binding site of kinases.
This compound combines both the aniline and the 4-methylpiperazine groups, making it an interesting fragment for kinase inhibitor screening libraries. The aniline core can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The 4-methylpiperazine group can extend into the solvent-exposed region or interact with other pockets of the ATP-binding site, often improving solubility and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibitor Fragments
| Compound/Fragment | Structure | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | Not Publicly Available | Data not available | Data not available | N/A |
| Imatinib | ABL, KIT, PDGFR | 250-1000 | [1] | |
| Ponatinib | Pan-BCR-ABL | <0.5 (BCR-ABLWT), 9 (BCR-ABLT315I) | [2] | |
| CHMFL-ABL-121 | ABL | 2 (ABLwt), 0.2 (ABLT315I) | [3] | |
| Compound 8d (PAK4 Inhibitor) | PAK4 | 60 | [4] | |
| Compound 18c (Mer/c-Met Inhibitor) | Mer, c-Met | 18.5 (Mer), 33.6 (c-Met) | [5] |
This table is for comparative purposes and includes compounds with varying structural complexity that share the aniline and/or piperazine scaffold.
Signaling Pathway Context
Kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a frequent target for kinase inhibitors.
Caption: Simplified MAPK signaling pathway.
Experimental Workflow for Fragment Screening
The identification and validation of kinase inhibitor fragments typically follow a structured workflow, as depicted in the diagram below. This process integrates biochemical and biophysical assays to identify and characterize promising fragments for further development.
Caption: Typical workflow for fragment-based screening.
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing the performance of kinase inhibitor fragments. Below are detailed protocols for common assays used in kinase inhibitor discovery.
Biochemical Kinase Activity Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[6] It is a universal assay applicable to virtually any kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
Test compounds (e.g., this compound)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and the necessary cofactors in a kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding the enzyme or ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Biophysical Binding Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Kinase of interest
-
Test compounds
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Kinase Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the kinase solution over the activated surface to covalently immobilize it. The kinase is typically diluted in a low ionic strength buffer with a pH below its isoelectric point to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the immobilized kinase surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between injections with a suitable regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound represents a promising, yet under-characterized, fragment for kinase inhibitor discovery. Its structural components, the aniline and 4-methylpiperazine moieties, are well-represented in a multitude of successful kinase inhibitors. The comparative data on related compounds suggest that this fragment has the potential to interact with the ATP-binding site of various kinases. Further experimental evaluation using the detailed protocols provided in this guide is necessary to elucidate its specific kinase targets and inhibitory potency. The presented workflows and conceptual diagrams provide a framework for the systematic evaluation of this and other novel fragments in the pursuit of next-generation targeted therapies.
References
Comparative Analysis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 3-[(4-methylpiperazin-1-yl)methyl]aniline. While direct SAR studies on a comprehensive series of immediate analogs are not extensively available in the public domain, this document synthesizes findings from closely related chemical scaffolds, focusing on their application as kinase inhibitors in oncology. The data presented herein is derived from studies on 2-anilinoquinolines possessing a 3-(4-methylpiperazin-1-yl)propoxy moiety, which share key structural features with the core topic and provide valuable insights into the SAR of this chemical class.
The aniline moiety is a foundational scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The incorporation of a methylpiperazine group is a common strategy to enhance solubility and target engagement. Understanding how structural modifications to this framework impact biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Quantitative Data Presentation
The following table summarizes the antiproliferative activities of a series of 2-anilinoquinoline derivatives bearing a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy side chain. These compounds were evaluated for their ability to inhibit the growth of a panel of 60 human cancer cell lines, and their activity is presented as the mean GI50 value (the concentration required to inhibit cell growth by 50%). A lower GI50 value indicates higher potency.
| Compound ID | R (Substitution on Anilino Ring) | Mean GI50 (µM)[1] |
| 7d | 4-Chloro-3-trifluoromethylphenyl | 1.62 |
| 7f | 3,4-Dichloro-phenyl | Not specified |
| 7g | 3-Chloro-4-fluoro-phenyl | Not specified |
| Gefitinib (Reference) | - | Not specified |
Note: While compounds 7f and 7g were noted as having strong inhibitory effects, their specific mean GI50 values were not provided in the source material. Compound 7d was identified as the most potent derivative in this series.[1]
Structure-Activity Relationship (SAR) Insights
From the available data on related anilinoquinoline analogs, several key SAR trends can be inferred:
-
Anilino Ring Substitution: The nature and position of substituents on the aniline ring are critical determinants of biological activity. In the 2-anilinoquinoline series, a 4-chloro-3-trifluoromethylphenyl substitution (compound 7d ) conferred the highest potency.[1] This suggests that electron-withdrawing groups at the meta and para positions of the aniline ring are favorable for activity.
-
Piperazine Moiety: The 4-methylpiperazine group is a "privileged" structure in medicinal chemistry, often included to improve aqueous solubility and provide a basic nitrogen atom for interaction with the target protein. In many kinase inhibitors, this moiety extends into the solvent-exposed region of the ATP-binding pocket.
-
Comparison with Alternatives: The most potent compound, 7d , demonstrated superior potency and efficacy across a panel of cancer cell lines when compared to the established EGFR inhibitor, Gefitinib.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR analysis of kinase inhibitors.
1. General Synthesis of Anilinoquinoline Analogs
This protocol describes a representative synthesis for 2-anilinoquinoline derivatives, which can be adapted for the synthesis of this compound analogs.
-
Step 1: Synthesis of the Piperazine Side Chain: 1-(3-hydroxypropyl)-4-methylpiperazine is synthesized by reacting 1-methylpiperazine with 3-chloropropanol.
-
Step 2: Attachment to the Quinoline Core: The hydroxyl group of the side chain is then chlorinated using a reagent like thionyl chloride. Subsequently, this chlorinated side chain is reacted with a hydroxylated quinoline core under basic conditions to form an ether linkage.
-
Step 3: Introduction of the Anilino Moiety: The final anilinoquinoline is synthesized via a nucleophilic aromatic substitution reaction between the appropriate aniline and a chlorinated quinoline precursor.
2. In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Materials: Purified recombinant kinase (e.g., TrkA), kinase-specific substrate, ATP, test compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
3. Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.
-
Materials: Human cancer cell lines (e.g., from the NCI-60 panel), cell culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Mandatory Visualizations
Signaling Pathway
The anilinoquinoline derivative 7d was found to be a selective inhibitor of TrkA (Tropomyosin receptor kinase A).[1] The diagram below illustrates a simplified representation of the TrkA signaling pathway, which is often implicated in cancer cell survival and proliferation.
Caption: Simplified TrkA signaling pathway and the inhibitory action of Compound 7d.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel aniline-based kinase inhibitors.
Caption: General workflow for SAR studies of novel kinase inhibitors.
Logical Relationship of SAR
This diagram illustrates the logical relationship between the structural components of the anilinoquinoline analogs and their resulting biological activity.
Caption: Key structural determinants of biological activity in the studied analogs.
References
A Comparative Guide to the Biological Activity of Substituted Methylpiperazinyl Aniline Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
The strategic incorporation of various substituents onto the aniline ring of methylpiperazinyl aniline scaffolds has been a focal point in the development of novel anticancer agents. These modifications can significantly influence the compound's biological activity, potency, and selectivity. This guide provides a comparative analysis of the preclinical performance of a series of substituted N-(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)benzamide and (4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone derivatives, with a focus on their cytotoxic effects against various cancer cell lines. While a direct head-to-head comparison of a fluorinated versus a non-fluorinated analog on the same core scaffold is not detailed in a single publicly available study, this guide synthesizes data on various substitutions to elucidate structure-activity relationships. The following sections present quantitative data, detailed experimental protocols, and visual representations of a relevant biological pathway to aid in the evaluation of these molecules for further drug development.
In Vitro Anticancer Activity: A Comparative Overview
Derivatives of methylpiperazinyl aniline have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of synthesized compounds against three human cancer cell lines: A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma).[1][2]
| Compound ID | Aniline Ring Substituent (R) | A-549 IC50 (µM)[1][2] | HCT-116 IC50 (µM)[1][2] | MIAPaCa-2 IC50 (µM)[1][2] |
| A-7 | 4-Methoxy (Benzamide) | 10.21 | 12.34 | 55.21 |
| A-8 | 4-Chloro (Benzamide) | 8.34 | 10.11 | 48.98 |
| A-10 | 3-Methoxy (Methanone) | 7.89 | 6.43 | 39.87 |
| A-11 | 3-Methoxy (Methanone) | 5.71 | 4.26 | 31.36 |
| Gefitinib | (Standard) | 16.56 | 10.51 | 49.50 |
Note: The core structure for compounds A-7 and A-8 is N-(substituted-phenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide, and for A-10 and A-11 is (substituted-phenyl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone. Compound A-11 is specifically (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone. The data indicates that electron-withdrawing groups (like chloro) and methoxy substitution, particularly at the meta position of the terminal phenyl ring, can enhance cytotoxic activity compared to the standard drug, Gefitinib, in certain cell lines.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of biological activity. The following are protocols adapted from studies on structurally similar compounds.
Cell Viability/MTT Assay[1][2]
This protocol is based on the methodology used to determine the in vitro cytotoxic effects of the synthesized methylpiperazinyl aniline derivatives.
Objective: To determine the in vitro cytotoxic effects of test compounds on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (A-549, HCT-116, MIAPaCa-2)
-
RPMI-1640 and DMEM-F12 culture media
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.
-
Compound Treatment: The cells are then exposed to various concentrations of the test compounds (typically ranging from 1 µM to 50 µM) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration that causes 50% cell growth inhibition) is determined.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
Many aniline-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by methylpiperazinyl aniline derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.
References
A Comparative Guide to the In Vitro Potency of Piperazine-Based ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of several key piperazine-containing ABL kinase inhibitors. The information presented is collated from various scientific publications to offer a comprehensive overview for researchers in oncology and drug discovery. The experimental data, primarily half-maximal inhibitory concentrations (IC50), are summarized to facilitate a comparative understanding of these compounds.
Quantitative Performance Comparison
The in vitro potency of piperazine-based ABL inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the IC50 values for prominent inhibitors against wild-type BCR-ABL and clinically significant mutants. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1][2] The data presented here are representative values compiled from multiple sources to illustrate the relative potencies of these inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Imatinib | Native BCR-ABL | ~200-600 | [3] |
| T315I Mutant | >10,000 | [4][5] | |
| Dasatinib | Native BCR-ABL | ~1-9 | [3] |
| T315I Mutant | >500 | [5] | |
| F317V Mutant | 10 | [5] | |
| Nilotinib | Native BCR-ABL | ~20-45 | [3][6] |
| T315I Mutant | >5,000 | [5] | |
| Y253H Mutant | ~450 | [5] | |
| E255V Mutant | ~450 | [5] | |
| Bosutinib | Native BCR-ABL | 1.2 | [7] |
| T315I Mutant | >2,000 | [1] | |
| Ponatinib | Native BCR-ABL | 0.37 | [8] |
| T315I Mutant | 2.0 | [4][8] |
ABL Kinase Signaling Pathway
The Abelson (ABL) family of non-receptor tyrosine kinases, which includes ABL1 and ABL2 (also known as Arg), are key regulators of various cellular processes.[9] These processes include cell growth, survival, adhesion, migration, and the DNA damage response.[9][10] In normal physiological contexts, the activity of ABL kinases is tightly controlled.[11] However, in certain cancers, most notably Chronic Myeloid Leukemia (CML), a chromosomal translocation leads to the formation of the BCR-ABL fusion protein.[11] This fusion results in a constitutively active ABL kinase, driving uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[3][11] Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2]
Experimental Protocols
The determination of in vitro potency of ABL inhibitors is crucial for their preclinical evaluation. Below is a representative protocol for an in vitro kinase assay to determine the IC50 values of test compounds. This protocol is a synthesis of methodologies described in various sources.[12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ABL kinase activity in a cell-free system.
Materials:
-
Recombinant ABL kinase enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
Peptide substrate (e.g., Abltide)[15]
-
ATP (Adenosine triphosphate)
-
Test compounds (piperazine-based ABL inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[14]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations for the assay.
-
-
Assay Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions to the wells of a 384-well plate. Include a DMSO-only control (vehicle control).
-
Prepare a solution of the recombinant ABL kinase enzyme in the kinase reaction buffer.
-
Add the ABL enzyme solution (e.g., 2.5 µL) to each well containing the inhibitor and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the peptide substrate and ATP in the kinase reaction buffer. The ATP concentration is often kept at or near the Km value for the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 2.5 µL) to each well.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.[14]
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
References
- 1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 5. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Abl kinases can function as suppressors of tumor progression and metastasis [frontiersin.org]
- 11. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
Positional Isomers of Piperazine Derivatives: A Head-to-Head Comparison in Biological Assays
For Immediate Release
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1][2] The seemingly subtle variation in the positioning of substituents on this versatile scaffold can dramatically alter a compound's pharmacological properties. This guide offers a detailed comparison of piperazine isomers, leveraging experimental data to provide researchers, scientists, and drug development professionals with insights into the critical role of isomerism in biological activity.
The arrangement of functional groups, dictated by positional isomerism (ortho, meta, para), is a crucial determinant of a ligand's interaction with its biological target.[3] Even minor shifts in substituent placement can modify a molecule's conformation and its ability to form key interactions within a receptor's binding pocket.[3]
Comparative Analysis of Receptor Binding Affinity
Arylpiperazine derivatives are a prominent class of ligands for serotonin receptors, which are key targets in treating neuropsychiatric disorders.[3] The position of a substituent on the aryl ring significantly modulates the affinity for these receptors. A study on regioisomers of a novel arylpiperazine salicylamide derivative highlighted a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[3]
Table 1: Comparative 5-HT1A Receptor Affinity of Arylpiperazine Salicylamide Isomers [3]
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 10 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 35 |
Note: A lower Ki value indicates a higher binding affinity.
This data underscores how the spatial orientation of the methoxy group influences the molecule's ability to fit within the 5-HT1A receptor's binding site, thereby affecting its affinity.
Differential Antimicrobial Potency
Piperazine derivatives have also been extensively explored for their antimicrobial properties. Isomeric variations can influence their potency against a range of bacterial and fungal pathogens.[3] Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group affects antimicrobial activity. It has been observed that meta- and para-alkoxy substituted derivatives were generally more active antimicrobially than the ortho-substituted counterparts.[3]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperazine Isomers [3]
| Isomer Position | Representative Compound Class | Microbial Strain A | Microbial Strain B |
| Ortho | Ortho-alkoxy substituted N-phenylpiperazine derivatives | >100 | >100 |
| Meta | Meta-alkoxy substituted N-phenylpiperazine derivatives | 50 | 25 |
| Para | Para-alkoxy substituted N-phenylpiperazine derivatives | 50 | 25 |
Note: A lower Minimum Inhibitory Concentration (MIC) value indicates greater antimicrobial potency. Data is illustrative based on general findings.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Receptor Binding Assay (for 5-HT1A)
This protocol outlines a standard procedure for determining the binding affinity of piperazine isomers to the 5-HT1A receptor.
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction, which is then stored at -80°C.
-
Radioligand Binding: The assay is conducted in a buffer solution containing the prepared membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (piperazine isomers).
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors. The incubation period and temperature are optimized for the specific receptor.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (MIC Determination)
The following is a generalized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the piperazine isomers.
-
Preparation of Inoculum: A standardized suspension of the target microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds (piperazine isomers) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (no compound) and negative (no microbes) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microbial strain.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Interactions and Workflows
To further understand the implications of these findings, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A typical workflow for determining receptor binding affinity.
Caption: Simplified signaling cascade after 5-HT1A receptor activation.
References
Cross-reactivity profiling of kinase inhibitors derived from 3-[(4-methylpiperazin-1-yl)methyl]aniline
A detailed analysis of the selectivity and off-target effects of kinase inhibitors built upon the 3-[(4-methylpiperazin-1-yl)methyl]aniline scaffold, providing crucial insights for drug development professionals, researchers, and scientists.
The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. A key challenge in this field is achieving high selectivity for the intended target kinase to minimize off-target effects and associated toxicities. The this compound scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative cross-reactivity analysis of inhibitors derived from this scaffold, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further development.
Kinase Inhibitor Cross-Reactivity Profiles
The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. The following table summarizes the cross-reactivity data for several inhibitors derived from the this compound scaffold against a panel of human kinases. The data is presented as the percentage of inhibition at a given concentration or as IC50/Ki values, where available. For comparison, the well-characterized multi-kinase inhibitor Imatinib is included.
| Compound/Inhibitor | Primary Target(s) | Screening Concentration | Number of Kinases Profiled | Key Off-Targets (% Inhibition or IC50) | Data Source |
| CHMFL-ABL/KIT-155 | ABL, KIT | 1 µM | 468 | S-Score(1) = 0.03 (high selectivity) | [1] |
| CHMFL-ABL-121 | ABL (wt and mutants) | Not specified | Not specified | Potent against ABL T315I mutant | [2] |
| Compound 7d (2-anilinoquinoline derivative) | TrkA | Not specified | 47 | TrkA (96% inhibition) | [3] |
| Imatinib (Comparator) | BCR-ABL, KIT, PDGFR | 1 µM / 10 µM | >400 | DDR1, NQO2, and others |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methodologies used for profiling, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor profiling.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Piperazine Derivative Binding Modes: A Comparative Analysis of Molecular Docking and Experimental Techniques
For researchers and professionals in drug discovery, accurately determining the binding mode of a ligand is paramount. This guide provides a comprehensive comparison of molecular docking with key experimental techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC)—for validating the binding mode of piperazine derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate validation strategy.
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with a wide range of therapeutic applications.[1] Understanding how these molecules interact with their protein targets at an atomic level is crucial for structure-based drug design and lead optimization. Molecular docking has emerged as a powerful computational tool to predict these interactions.[2] However, the predictive nature of in silico methods necessitates experimental validation to confirm the computationally generated binding poses.[3][4]
This guide explores the synergies and dichotomies between molecular docking and established experimental validation techniques, offering a framework for a multi-faceted approach to binding mode validation.
Comparing the Tools: A Head-to-Head Analysis
The selection of a validation method depends on various factors, including the research stage, available resources, and the specific questions being addressed. While molecular docking provides a rapid and cost-effective initial assessment, experimental methods offer higher resolution and definitive evidence of the binding event.
| Method | Information Provided | Strengths | Limitations | Typical Throughput |
| Molecular Docking | Predicted binding pose, estimated binding affinity (scoring function), key interacting residues. | High-throughput, cost-effective, provides a 3D model of the interaction.[2] | Predictions can be inaccurate, scoring functions may not correlate well with true binding affinity, protein flexibility is often limited. | High (thousands of compounds) |
| X-Ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise atomic coordinates of the ligand and interacting residues. | Provides unambiguous evidence of the binding mode, considered the "gold standard" for structural validation. | Requires high-quality protein crystals, which can be challenging to obtain; the crystal structure represents a static snapshot. | Low |
| NMR Spectroscopy | Information on ligand binding, identification of binding site residues (Chemical Shift Perturbation), ligand conformation in the bound state (NOE). | Can study interactions in solution, provides information on dynamics, suitable for a range of binding affinities.[5] | Requires isotopically labeled protein for detailed studies, can be complex to interpret, protein size can be a limitation. | Medium |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction, label-free, solution-based. | Does not provide direct structural information on the binding pose, requires relatively large amounts of pure protein and ligand. | Low to Medium |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.
Molecular Docking of Piperazine Derivatives
-
Receptor Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogens are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve steric clashes.[6]
-
Ligand Preparation : The 2D structure of the piperazine derivative is drawn and converted to a 3D conformation. The ligand's geometry is optimized, and partial charges are assigned. Rotatable bonds are defined to allow for conformational flexibility.[6]
-
Docking Simulation : A docking algorithm is used to explore various orientations and conformations of the ligand within the defined binding site of the protein. A scoring function is employed to estimate the binding affinity for each generated pose.[6]
-
Analysis of Results : The docking poses are ranked based on their scores. The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's active site residues.[6]
X-Ray Crystallography of a Protein-Piperazine Derivative Complex
-
Protein Expression and Purification : The target protein is expressed in a suitable system (e.g., E. coli) and purified to a high degree of homogeneity.
-
Complex Formation : The purified protein is incubated with an excess of the piperazine derivative to form the protein-ligand complex.
-
Crystallization : The protein-ligand complex is subjected to various crystallization screening conditions to obtain high-quality crystals. This can be achieved through co-crystallization or by soaking the ligand into pre-formed apo-protein crystals.
-
Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement : The diffraction data is processed to determine the electron density map. The protein and ligand structures are then built into the electron density and refined to yield the final high-resolution structure of the complex.
NMR Spectroscopy for Binding Site Mapping
-
Protein Preparation : A 15N-labeled sample of the target protein is prepared by expressing it in a minimal medium containing 15NH4Cl as the sole nitrogen source. The protein is then purified.
-
NMR Data Acquisition : A series of 2D 1H-15N HSQC spectra of the protein are recorded. An initial spectrum is acquired for the protein alone.
-
Titration : The piperazine derivative is titrated into the protein sample in increasing concentrations. A 1H-15N HSQC spectrum is recorded at each concentration.
-
Data Analysis : The spectra are overlaid, and changes in the chemical shifts of the amide protons and nitrogens are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the ligand-binding site.[5]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
-
Sample Preparation : The purified protein and the piperazine derivative are prepared in the same buffer to minimize heats of dilution. The concentrations of both are accurately determined.
-
ITC Experiment Setup : The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration : A series of small injections of the ligand are made into the protein solution. The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis : The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Visualizing the Validation Workflow
Hypothetical Signaling Pathway Involvement
Logical Relationship of Validation Methods
Conclusion: An Integrated Approach is Key
Molecular docking is an invaluable tool for the initial exploration of the binding mode of piperazine derivatives. However, its predictive power is maximized when used in conjunction with experimental validation techniques. X-ray crystallography provides the most definitive structural evidence, while NMR spectroscopy offers insights into solution-state interactions and dynamics. Isothermal Titration Calorimetry provides a crucial thermodynamic context for the binding event. By leveraging the strengths of each of these methods, researchers can build a comprehensive and robust understanding of the molecular recognition of piperazine derivatives, ultimately accelerating the drug discovery process. The cross-verification of data using at least two different techniques is of utmost importance for reliable interpretation.[3][4]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in computational and experimental protein-ligand affinity determination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Oral Bioavailability for Piperazine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates. However, the oral bioavailability of piperazine-containing drugs can vary significantly, influenced by a complex interplay of molecular structure, physiological factors, and metabolic processes. This guide provides a comparative analysis of the oral bioavailability of several marketed piperazine-containing drugs, supported by detailed experimental protocols and visual representations of key concepts to aid in drug development and research.
Data Presentation: Oral Bioavailability of Piperazine-Containing Drugs
The oral bioavailability of a drug is a critical pharmacokinetic parameter that dictates the proportion of an administered dose that reaches systemic circulation. For piperazine-containing drugs, this value can range from poor to excellent, as illustrated in the table below.
| Drug | Therapeutic Class | Oral Bioavailability (%) | Key Factors Influencing Bioavailability |
| Aripiprazole | Atypical Antipsychotic | 87%[1][2] | Well absorbed, with peak plasma concentrations occurring within 3 to 5 hours.[2] |
| Cetirizine | Antihistamine | >70%[3] | Rapidly and extensively absorbed.[3] |
| Trazodone | Antidepressant | ~65% | Absorption can be irregular in a fasting state and is improved with food.[4] |
| Olanzapine | Atypical Antipsychotic | 60-65%[5][6][7] | Well absorbed but subject to first-pass metabolism.[5][6] |
| Cyclizine | Antihistamine, Antiemetic | ~50-80%[8][9][10] | Well absorbed from the GI tract.[11] |
| Sildenafil | PDE5 Inhibitor | 41%[12][13] | Rapidly absorbed but undergoes extensive first-pass metabolism.[12] |
| Meclizine | Antihistamine, Antiemetic | Low (one study suggests ~25%)[5] | Poorly soluble in water, leading to a slow rate of absorption.[14] |
| Hydroxyzine | Antihistamine, Anxiolytic | High (specific % not consistently reported)[12] | Rapidly absorbed and metabolized to its active form, cetirizine. |
Experimental Protocols
Accurate determination of oral bioavailability relies on robust in vivo and in vitro experimental models. Below are detailed methodologies for two key assays.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study in rats to determine the absolute oral bioavailability of a piperazine-containing compound.
1. Animal Model and Acclimatization:
-
Species: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, and humidity) with free access to standard chow and water.
2. Formulation and Dosing:
-
Intravenous (IV) Group: The compound is dissolved in a suitable biocompatible vehicle (e.g., a mixture of DMSO and PEG300) to a final concentration for a dose of 1 mg/kg. This solution is administered as a single bolus injection via the tail vein.
-
Oral (PO) Group: Rats are fasted overnight (12-16 hours) with access to water. The compound is formulated in an appropriate vehicle (e.g., a 1:1 mixture of PEG400 and Labrasol®) and administered via oral gavage at doses of 1, 10, and 30 mg/kg.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to predict the intestinal permeability of drug candidates.
1. Cell Culture:
-
Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
3. Permeability Assay:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides of the monolayer.
-
The test compound is added to the donor chamber (either AP for absorption or BL for efflux) at a specific concentration (e.g., 10 µM).
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp), a measure of the permeability of the compound across the cell monolayer, is calculated for both AP to BL and BL to AP directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the oral bioavailability of piperazine-containing drugs.
Caption: Factors Influencing Oral Bioavailability of Drugs.
Caption: Experimental Workflow for Determining Oral Bioavailability.
References
- 1. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcentral.com [medcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-[(4-Methylpiperazin-1-yl)methyl]aniline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-[(4-Methylpiperazin-1-yl)methyl]aniline. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. This guide provides general recommendations, while the SDS will offer detailed, substance-specific safety information.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling the solid form where dust may be generated or if working outside of a fume hood, a NIOSH-approved respirator is necessary.
Handling:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
II. Hazard Summary and Data Presentation
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent harm to human health and the environment. Do not dispose of this chemical down the drain or in regular trash.[2][3]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused chemical, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.
-
Segregate this hazardous waste from non-hazardous waste at the point of generation to avoid cross-contamination.
-
-
Containerization:
-
Use a designated, compatible, and leak-proof container for the collection of this compound waste. The original container is often a good choice for unused product.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound".
-
List all components of a mixture, including solvents.
-
Indicate the associated hazards (e.g., "Toxic," "Harmful").
-
Record the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and near the point of waste generation.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
For small quantities, a "lab pack" may be used by the disposal company for safe transportation and incineration.
-
The primary method of disposal for this type of organic chemical waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2]
-
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE as described in Section I.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the spill to your EHS office.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for 3-[(4-Methylpiperazin-1-yl)methyl]aniline
This guide provides critical safety, handling, and disposal information for 3-[(4-Methylpiperazin-1-yl)methyl]aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. This information is synthesized from the Safety Data Sheet (SDS) and best practices for handling aromatic amines and piperazine derivatives.[1][2][3]
Chemical Profile and Hazards
| Property | Value | Reference |
| Molecular Formula | C11H17N3 | [2][4] |
| Molecular Weight | 191.28 g/mol | [2][4] |
| CAS Number | 148546-99-0 | [2] |
| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [2] |
| Signal Word | Warning | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5] |
| Eye and Face Protection | Chemical Splash Goggles (European standard - EN 166) | Goggles protect against splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6] |
| Body Protection | Long-sleeved Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 Approved Respirator | Required when working outside of a fume hood, during large-scale operations, or in emergencies where exposure limits may be exceeded.[2][3] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[6]
-
Ventilation: Ensure adequate ventilation, preferably by working in a designated and certified chemical fume hood.[2][5]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
Step 2: Chemical Handling
-
Weighing: When weighing the solid compound, perform this task inside a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2]
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company. Do not dispose of it with household garbage or allow it to reach the sewage system.[7][8]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Scenario | First Aid / Spill Response |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Minor Spill | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[2] |
| Major Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains.[3] |
Diagrams
Below are diagrams illustrating the key workflows for handling this chemical.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. fishersci.es [fishersci.es]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 3-(4-Methylpiperazin-1-yl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
